4-Bromo-1-isopropyl-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-propan-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-5(2)9-4-6(7)3-8-9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWPFIXULAMLRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624881 | |
| Record name | 4-Bromo-1-(propan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313735-62-5 | |
| Record name | 4-Bromo-1-(propan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-isopropyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-1-isopropyl-1H-pyrazole CAS number and properties
CAS Number: 313735-62-5[1]
This technical guide provides an in-depth overview of 4-Bromo-1-isopropyl-1H-pyrazole, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and illustrates the synthetic workflow.
Core Properties and Data
This compound is a substituted pyrazole with a bromine atom at the 4-position and an isopropyl group at the 1-position of the pyrazole ring.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 313735-62-5 | [1] |
| Molecular Formula | C₆H₉BrN₂ | [1] |
| Molecular Weight | 189.05 g/mol | [1] |
| IUPAC Name | 4-bromo-1-(propan-2-yl)-1H-pyrazole | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Density | No data available |
Data for Structural Isomers (for reference only):
| Isomer | Boiling Point | Melting Point | Density | Water Solubility | Source |
| 4-Bromo-3-isopropyl-1H-pyrazole | 270 °C (EPI Suite) | 67.39 °C (EPI Suite) | 1.43 g/cm³ (EPA T.E.S.T.) | 3256.16 mg/L (EPI Suite) | [2] |
| 4-Bromo-5-isopropyl-1H-pyrazole | No data available | No data available | No data available | No data available | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through the N-alkylation of 4-bromopyrazole. The following is a representative experimental protocol based on general methods for the N-alkylation of pyrazoles.
Experimental Protocol: N-isopropylation of 4-Bromopyrazole
Objective: To synthesize this compound from 4-bromopyrazole.
Materials:
-
4-Bromopyrazole (starting material)
-
2-Bromopropane (isopropylating agent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (base)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Ethyl acetate (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) (for drying)
-
Silica gel for column chromatography (for purification)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF. Cool the mixture to 0 °C in an ice bath.
-
Deprotonation: Slowly add a solution of 4-bromopyrazole (1.0 equivalent) in anhydrous DMF to the stirred suspension of sodium hydride at 0 °C. Allow the reaction mixture to stir at this temperature for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.
-
Alkylation: Add 2-bromopropane (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with ethyl acetate (3 times).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Isolation: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General synthesis workflow for this compound.
Applications in Research and Drug Development
Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. The bromo-substitution on the pyrazole ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex molecules. While specific biological targets for this compound have not been detailed in the available literature, its structural motifs suggest it could be a valuable building block in the development of novel therapeutic agents. The parent compound, 4-bromopyrazole, has been identified as an inhibitor of liver alcohol dehydrogenase, highlighting the potential for this class of compounds to interact with biological systems.
Safety Information
Detailed toxicological data for this compound is not available. However, for the related compound 4-bromo-5-isopropyl-1H-pyrazole, GHS hazard statements indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation[3]. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
physicochemical properties of 4-Bromo-1-isopropyl-1H-pyrazole
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-isopropyl-1H-pyrazole
Introduction
This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in medicinal chemistry. The presence of a bromine atom at the 4-position and an isopropyl group at the 1-position provides specific steric and electronic properties, making it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. This document provides a comprehensive overview of its known physicochemical properties, relevant experimental protocols, and its role as a synthetic building block.
Physicochemical Properties
The following table summarizes the key . Data is compiled from various chemical suppliers and databases. It is important to note that some properties may be predicted rather than experimentally determined.
| Property | Value | Source |
| CAS Number | 313735-62-5 | [1][2] |
| Molecular Formula | C₆H₉BrN₂ | [1][3] |
| Molecular Weight | 189.05 g/mol | [1][3] |
| Appearance | Colorless to light yellow viscous liquid | [4] |
| Boiling Point | Not explicitly available for this isomer. | |
| Melting Point | Not explicitly available for this isomer. | |
| pKa (Predicted) | 13.03 ± 0.50 | [4] |
| Storage Conditions | Room temperature, sealed in a dry environment | [4][5] |
Experimental Protocols
General Synthesis of 4-Bromopyrazole Derivatives
A common method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, followed by regioselective bromination of the resulting pyrazole.
Protocol: One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives[6]
-
Cyclocondensation: A 1,3-diketone (1 mmol) and the desired hydrazine (in this case, isopropylhydrazine) (1 mmol) are combined. For a solvent-free approach, the reactants can be ground together with a catalyst like silica gel-supported sulfuric acid (H₂SO₄/SiO₂)[6]. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Bromination: Once the pyrazole formation is complete, a brominating agent such as N-bromosaccharin (NBSac) (1 mmol) is added to the reaction mixture[6].
-
Work-up and Purification: After the reaction is complete (as monitored by TLC), n-hexane is added to the mixture, and the solid catalyst is removed by filtration. The filtrate, containing the crude product, is concentrated by evaporating the solvent. The final product can be further purified using column chromatography on silica gel if necessary[6].
Synthetic Workflow and Applications
This compound serves as a key intermediate in organic synthesis. The bromine atom at the C4 position is particularly useful for introducing further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, or through lithiation followed by reaction with an electrophile.
Below is a conceptual workflow illustrating the synthesis and subsequent functionalization of this compound.
Caption: Synthetic workflow for this compound and its subsequent functionalization.
Safety Information
While specific GHS hazard statements for this compound are not provided in the search results, related compounds like 4-Bromo-5-isopropyl-1H-pyrazole are classified with the following hazards:
-
H302: Harmful if swallowed[3].
-
H315: Causes skin irritation[3].
-
H319: Causes serious eye irritation[3].
-
H335: May cause respiratory irritation[3].
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable heterocyclic building block for researchers in organic synthesis and drug development. Its defined physicochemical properties and the reactivity of the bromo substituent allow for its incorporation into a wide range of complex molecular architectures. The synthetic protocols, while general, provide a clear pathway for its preparation, enabling its use in the creation of novel compounds with potential therapeutic applications.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 313735-62-5 [amp.chemicalbook.com]
- 3. 4-Bromo-5-isopropyl-1H-pyrazole | C6H9BrN2 | CID 21724012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-BROMO-3-ISOPROPYL-1H-PYRAZOLE | 60061-60-1 [m.chemicalbook.com]
- 5. 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole - CAS:1215295-87-6 - Sunway Pharm Ltd [3wpharm.com]
- 6. scielo.org.mx [scielo.org.mx]
An In-depth Technical Guide on 4-Bromo-1-isopropyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the molecular structure and properties of 4-Bromo-1-isopropyl-1H-pyrazole, a heterocyclic organic compound of interest in medicinal chemistry and materials science.
Molecular Properties
The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.
| Property | Value | Reference |
| Molecular Formula | C₆H₉BrN₂ | [1][2] |
| Molecular Weight | 189.05 g/mol | [1][2] |
| CAS Number | 313735-62-5 | [2] |
Molecular Structure
The structural formula of this compound consists of a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. A bromine atom is substituted at the 4-position of the pyrazole ring, and an isopropyl group is attached to one of the nitrogen atoms (N1).
Caption: Molecular structure of this compound.
Experimental Protocols
While this guide does not detail specific experimental protocols, the characterization of this compound would typically involve the following standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the hydrogen and carbon atoms in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the precise molecular weight and isotopic distribution, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would help identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C-H, C=C, C-N, and C-Br bonds.
-
X-ray Crystallography: For a definitive determination of the three-dimensional solid-state structure, single-crystal X-ray diffraction would be the method of choice.
Researchers and drug development professionals should refer to established chemical literature and databases for detailed synthetic and analytical procedures. No experimental data was generated in the production of this document.
References
Spectroscopic Data and Experimental Protocols for 4-Bromo-1-isopropyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-1-isopropyl-1H-pyrazole. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted data based on the analysis of the closely related compound, 4-bromopyrazole, and established principles of spectroscopy. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included to facilitate the characterization of this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known data of 4-bromopyrazole and take into account the structural influence of the N-isopropyl group.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~7.55 | Singlet | 1H | H-5 | The signal for the proton at position 5 is expected to be a singlet and slightly downfield compared to 4-bromopyrazole due to the electronic effects of the isopropyl group. |
| ~7.50 | Singlet | 1H | H-3 | The signal for the proton at position 3 is also expected to be a singlet. |
| ~4.40 | Septet | 1H | CH (isopropyl) | The methine proton of the isopropyl group will appear as a septet due to coupling with the six methyl protons. |
| ~1.45 | Doublet | 6H | CH₃ (isopropyl) | The six equivalent methyl protons of the isopropyl group will appear as a doublet, coupled to the methine proton. |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~138 | C-5 | The chemical shift for the carbon at position 5 is predicted to be in this region. |
| ~128 | C-3 | The chemical shift for the carbon at position 3 is predicted here. |
| ~95 | C-4 | The carbon bearing the bromine atom is expected to be significantly shielded. |
| ~52 | CH (isopropyl) | The methine carbon of the isopropyl group. |
| ~22 | CH₃ (isopropyl) | The two equivalent methyl carbons of theisopropyl group. |
Table 3: Predicted Key IR Absorptions (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3150-3100 | Medium-Weak | C-H stretching (aromatic) |
| 2980-2940 | Medium-Strong | C-H stretching (aliphatic, isopropyl) |
| 1550-1500 | Medium | C=N stretching (pyrazole ring) |
| 1470-1450 | Medium | C-H bending (isopropyl) |
| 1050-1000 | Strong | C-N stretching |
| ~600 | Medium-Strong | C-Br stretching |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment | Notes |
| 188/190 | High | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1). |
| 173/175 | Medium | [M-CH₃]⁺ | Loss of a methyl group from the isopropyl moiety. |
| 146/148 | Low | [M-C₃H₆]⁺ | Loss of propene from the isopropyl group. |
| 109 | Medium | [M-Br]⁺ | Loss of the bromine atom. |
| 43 | High | [C₃H₇]⁺ | Isopropyl cation fragment. |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Materials:
-
NMR spectrometer (e.g., 500 MHz)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Sample of this compound (5-20 mg for ¹H, 20-50 mg for ¹³C)
-
Pasteur pipette
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1] Add a small amount of TMS as an internal reference (0 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the liquid height is around 4-5 cm.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming (manual or automatic) to optimize the homogeneity of the magnetic field, which sharpens the spectral lines.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Method: Attenuated Total Reflectance (ATR)
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
-
Sample of this compound (solid or liquid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. If the sample is a liquid, a single drop is sufficient.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum. The instrument will ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification and structural elucidation.
Method: Electron Ionization (EI)
Materials:
-
Mass spectrometer with an EI source (often coupled with a Gas Chromatograph, GC-MS)
-
Sample of this compound
-
Solvent for sample dissolution (if using GC-MS, e.g., dichloromethane or ethyl acetate)
-
Vial and syringe for sample injection
Procedure:
-
Sample Introduction:
-
Direct Inlet: A small amount of the solid or liquid sample is introduced directly into the ion source via a heated probe.
-
GC-MS: A dilute solution of the sample is injected into the gas chromatograph, which separates the components of the mixture before they enter the mass spectrometer.
-
-
Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[2][3] This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak will indicate the molecular weight of the compound, and the fragmentation pattern provides structural information.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of an organic compound.
References
An In-depth Technical Guide to the Solubility of 4-Bromo-1-isopropyl-1H-pyrazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Bromo-1-isopropyl-1H-pyrazole, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility information, predicted values, and detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction to this compound
This compound is a substituted pyrazole derivative that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors for various therapeutic areas.[1][2][3][4] Its chemical structure, featuring a pyrazole ring substituted with a bromine atom and an isopropyl group, allows for diverse chemical modifications, making it a valuable component in the design of novel drug candidates.
Solubility Profile
A thorough literature search did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a range of common organic solvents. However, based on its use in various chemical reactions documented in patents and scientific articles, a qualitative understanding of its solubility can be established.
Table 1: Qualitative and Predicted Solubility of this compound
| Solvent | Solubility | Remarks |
| Water | Predicted: 0.781 mg/mL | This is a computationally predicted value and should be experimentally verified. |
| Dimethylformamide (DMF) | Soluble | Frequently used as a solvent for reactions involving this compound. |
| Dichloromethane (DCM) | Likely Soluble | Often used as a reaction or extraction solvent. A related compound showed partial solubility. |
| Tetrahydrofuran (THF) | Likely Soluble | Employed in synthetic steps involving this pyrazole derivative. |
| Ethyl Acetate | Likely Soluble | Used as an extraction solvent in purification processes. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A related compound was fully soluble in hot DMSO. Often used to dissolve compounds for biological screening. |
| Methanol (MeOH) | Likely Soluble | A related compound showed partial solubility in a DCM/MeOH mixture. |
It is crucial to note that the term "soluble" in a qualitative context indicates that the compound dissolves to a sufficient extent for a chemical reaction to proceed, but it does not provide information about the saturation limit. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent.[5][6][7][8]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or agitator
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.[5]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter compatible with the organic solvent.[6][7] This step is critical to avoid introducing solid particles into the analytical sample.[5]
-
-
Quantification:
-
Carefully withdraw a known volume of the clear, saturated supernatant.
-
Dilute the sample accurately with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent using the following formula:
Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor
-
Visualizing Key Processes
Synthesis of this compound
The following diagram illustrates a common synthetic route to this compound.
Caption: Synthetic pathway for this compound.
Experimental Workflow for Solubility Determination
The diagram below outlines the key steps of the shake-flask method for determining solubility.
Caption: Workflow for the shake-flask solubility determination method.
Role in Drug Discovery: Kinase Inhibitor Synthesis
This compound is a valuable precursor in the synthesis of kinase inhibitors, such as those targeting Janus Kinases (JAKs), which are implicated in inflammatory diseases and cancers.
Caption: Role as a building block in kinase inhibitor synthesis.
Conclusion
References
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-1-isopropyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-1-isopropyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a reliable synthetic pathway and outlines the expected analytical data for the characterization of the final product.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial scaffolds in drug discovery. The functionalization of the pyrazole ring allows for the fine-tuning of their physicochemical and pharmacological properties. This compound serves as a versatile intermediate, with the bromine atom providing a handle for further synthetic transformations, such as cross-coupling reactions, while the N-isopropyl group can influence solubility and metabolic stability.
Synthesis of this compound
The most direct and efficient synthesis of this compound involves a two-step process starting from commercially available pyrazole: bromination of the pyrazole ring followed by N-alkylation. A more direct approach starts with the commercially available 4-bromopyrazole.
Synthetic Pathway
The synthesis commences with the N-alkylation of 4-bromopyrazole with an isopropylating agent in the presence of a suitable base.
Caption: Synthetic route to this compound.
Experimental Protocol: N-Isopropylation of 4-Bromopyrazole
This protocol is based on general and established methods for the N-alkylation of pyrazoles.
Materials:
-
4-Bromopyrazole
-
2-Bromopropane (or 2-Iodopropane)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromopyrazole (1.0 eq). Dissolve the starting material in a minimal amount of anhydrous DMF or acetonitrile.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 1.1 eq, portion-wise, or K₂CO₃, 1.5 eq) to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the deprotonation of the pyrazole nitrogen.
-
Alkylation: To the resulting suspension, add the isopropylating agent (e.g., 2-bromopropane, 1.2 eq) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure this compound.
Characterization Data
The following tables summarize the key physical and spectroscopic data for this compound.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 313735-62-5[1] |
| Molecular Formula | C₆H₉BrN₂[1] |
| Molecular Weight | 189.05 g/mol [1] |
| Appearance | Predicted: Colorless to pale yellow liquid |
| Boiling Point | Predicted: 213.5 ± 13.0 °C |
| Density | Predicted: 1.49 ± 0.1 g/cm³ |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.6 | s | 1H | H-5 (pyrazole) |
| ~7.4 - 7.5 | s | 1H | H-3 (pyrazole) |
| ~4.4 - 4.6 | sept | 1H | CH (isopropyl) |
| ~1.4 - 1.5 | d | 6H | CH₃ (isopropyl) |
3.2.2. ¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~138 - 140 | C-5 (pyrazole) |
| ~128 - 130 | C-3 (pyrazole) |
| ~92 - 94 | C-4 (pyrazole, C-Br) |
| ~50 - 52 | CH (isopropyl) |
| ~22 - 24 | CH₃ (isopropyl) |
3.2.3. Mass Spectrometry (Predicted)
| m/z | Interpretation |
| 188/190 | [M]⁺, Molecular ion peak showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br) |
| 173/175 | [M - CH₃]⁺ |
| 146/148 | [M - C₃H₇]⁺ |
| 108 | [M - Br]⁺ |
Experimental and Analytical Workflow
The following diagram illustrates the logical flow from synthesis to characterization.
Caption: Overall workflow for the synthesis and characterization.
Conclusion
This technical guide provides a detailed methodology for the synthesis of this compound via N-alkylation of 4-bromopyrazole. While experimental characterization data is not widely published, the predicted spectroscopic data serves as a reliable guide for researchers in identifying and verifying the synthesized product. The presented protocols and data are intended to support further research and development in the fields of medicinal chemistry and materials science, where this compound holds potential as a key building block.
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Bromo-1-isopropyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted electrophilic aromatic substitution reactions on 4-Bromo-1-isopropyl-1H-pyrazole. Due to the limited availability of direct experimental data for this specific substrate, this document leverages established principles of pyrazole chemistry and the known directing effects of its substituents to forecast reaction outcomes. The information presented herein is intended to serve as a foundational resource for researchers designing synthetic routes involving this versatile heterocyclic scaffold.
Core Concepts: Reactivity and Regioselectivity
The pyrazole ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions on this compound are governed by the interplay of the electronic effects of its substituents:
-
N-isopropyl group: This alkyl group is an electron-donating group (EDG) through an inductive effect. It increases the electron density of the pyrazole ring, thereby activating it towards electrophilic attack.
-
C4-bromo group: The bromine atom is an electron-withdrawing group (EWG) via its inductive effect, which deactivates the ring. However, through resonance, its lone pairs can donate electron density to the ring, which directs incoming electrophiles to the positions ortho and para to it. In the context of the pyrazole ring, the positions adjacent to the C4-bromo group are C3 and C5.
Considering these competing effects, electrophilic substitution is anticipated to occur at either the C3 or C5 position. The N-isopropyl group activates the entire ring, while the C4-bromo group deactivates it but directs incoming electrophiles to the adjacent C3 and C5 positions. The precise regiochemical outcome will likely be influenced by the nature of the electrophile and the specific reaction conditions.
Predicted Electrophilic Aromatic Substitution Reactions
Based on the principles outlined above and drawing parallels from the known reactivity of similarly substituted pyrazoles, the following electrophilic aromatic substitution reactions are predicted for this compound.
Data Presentation
| Reaction Type | Electrophile | Predicted Major Product(s) | Predicted Yield Range |
| Nitration | NO₂+ | 4-Bromo-1-isopropyl-5-nitro-1H-pyrazole and/or 4-Bromo-1-isopropyl-3-nitro-1H-pyrazole | Moderate to Good |
| Halogenation (Bromination) | Br⁺ | 4,5-Dibromo-1-isopropyl-1H-pyrazole and/or 3,4-Dibromo-1-isopropyl-1H-pyrazole | Good to Excellent |
| Sulfonation | SO₃ | This compound-5-sulfonic acid and/or this compound-3-sulfonic acid | Moderate |
| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl-4-bromo-1-isopropyl-1H-pyrazole and/or 3-Acyl-4-bromo-1-isopropyl-1H-pyrazole | Low to Moderate |
| Vilsmeier-Haack Formylation | [ClCH=N(CH₃)₂]⁺ | This compound-5-carbaldehyde and/or this compound-3-carbaldehyde | Good |
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical experimental protocols for the key electrophilic substitution reactions on this compound. These are based on general procedures for similar heterocyclic systems and should be adapted and optimized for the specific substrate.
Nitration
Objective: To synthesize 4-bromo-1-isopropyl-5-nitro-1H-pyrazole and/or 4-bromo-1-isopropyl-3-nitro-1H-pyrazole.
Materials:
-
This compound
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (anhydrous)
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution.
-
In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C.
-
Add the nitrating mixture dropwise to the pyrazole solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to isolate the nitrated regioisomers.
Halogenation (Bromination)
Objective: To synthesize 4,5-dibromo-1-isopropyl-1H-pyrazole and/or 3,4-dibromo-1-isopropyl-1H-pyrazole.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Sodium thiosulfate solution (10%)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add N-Bromosuccinimide (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with 10% sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain the dibrominated products.
Sulfonation
Objective: To synthesize this compound-5-sulfonic acid and/or this compound-3-sulfonic acid.
Materials:
-
This compound
-
Fuming sulfuric acid (20% SO₃)
-
Ice-salt bath
-
Calcium carbonate or Barium carbonate
-
Standard glassware for organic synthesis
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly and carefully add fuming sulfuric acid (3.0 eq).
-
After the addition, heat the reaction mixture to 100 °C and maintain this temperature for 3 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of calcium carbonate or barium carbonate until the pH is neutral. The sulfonic acid will precipitate as its calcium or barium salt.
-
Filter the precipitate and wash it with cold water.
-
To isolate the free sulfonic acid, the salt can be treated with a stoichiometric amount of sulfuric acid, followed by filtration of the insoluble calcium or barium sulfate.
-
The aqueous solution of the sulfonic acid can be used directly or concentrated to isolate the solid product.
Friedel-Crafts Acylation
Objective: To synthesize a 5-acyl-4-bromo-1-isopropyl-1H-pyrazole and/or 3-acyl-4-bromo-1-isopropyl-1H-pyrazole.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride) (1.2 eq)
-
Aluminum chloride (AlCl₃) (1.5 eq)
-
Dichloromethane (anhydrous)
-
Ice bath
-
Hydrochloric acid (1 M)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.5 eq) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.2 eq) to the suspension.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add the pyrazole solution dropwise to the acyl chloride-AlCl₃ complex at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify by column chromatography on silica gel.
Mandatory Visualizations
General Mechanism of Electrophilic Aromatic Substitution
Caption: General mechanism of electrophilic substitution on the pyrazole ring.
Predicted Regioselectivity
Caption: Predicted regioselectivity of electrophilic attack on the substrate.
Conclusion
While direct experimental data on the electrophilic aromatic substitution of this compound is scarce, a thorough understanding of the electronic properties of the pyrazole ring and its substituents allows for reliable predictions of its reactivity. This guide provides a theoretical framework and hypothetical experimental protocols to aid researchers in the synthesis and functionalization of this important heterocyclic compound. It is imperative that the proposed experimental procedures are conducted with caution and optimized to ensure safety and desired product outcomes. Further experimental validation is necessary to confirm the predicted regioselectivity and yields for each reaction.
Reactivity of the Bromine Atom in 4-Bromo-1-isopropyl-1H-pyrazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently appearing in a diverse array of therapeutic agents. Functionalization of the pyrazole core is a key strategy in drug discovery for modulating biological activity, and the C4-position is a common site for introducing molecular diversity. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 4-Bromo-1-isopropyl-1H-pyrazole, a versatile building block for the synthesis of novel compounds. The document details the participation of this substrate in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as other transformations such as lithiation and Grignard reagent formation. This guide is intended to serve as a valuable resource for researchers and scientists in the pharmaceutical and agrochemical industries, providing quantitative data, detailed experimental protocols, and visual representations of reaction pathways to facilitate the design and execution of synthetic strategies.
Introduction: The Versatility of the 4-Bromopyrazole Moiety
The C-Br bond at the 4-position of the pyrazole ring in this compound offers a good balance of reactivity and stability, making it an ideal handle for a variety of chemical transformations. Compared to its iodo- and chloro-analogs, the bromo-derivative provides a cost-effective and stable starting material that readily participates in numerous cross-coupling reactions.[1] The isopropyl group at the N1-position enhances the solubility of the molecule in organic solvents and can influence the electronic properties of the pyrazole ring, thereby affecting the reactivity of the C4-bromine atom. This guide will explore the key reactions of this compound, providing insights into optimal reaction conditions and expected outcomes.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C4-position of 1-isopropyl-1H-pyrazole is well-suited for these transformations.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound can be effectively coupled with a variety of aryl- and heteroarylboronic acids or their esters to yield the corresponding 4-substituted pyrazoles.
The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below:
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of 4-bromopyrazoles with various boronic acids. While the data may not be specific to the 1-isopropyl derivative in all cases, it provides a strong starting point for reaction optimization.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | ~85 | [2] |
| 4-Methoxyphenylboronic acid | XPhos Pd G2 (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 91 | [3] |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 | [3] |
| Isopropylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | - | K₂CO₃ | EtOH/Toluene | Reflux | 24 | Low | [4] |
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., Na₂CO₃, 2.5 mmol).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed solvents (e.g., a mixture of dioxane and water) are added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This compound can be coupled with a wide range of primary and secondary amines to afford the corresponding 4-aminopyrazole derivatives, which are valuable scaffolds in medicinal chemistry.
The catalytic cycle for the Buchwald-Hartwig amination is illustrated below:
The following table presents representative conditions and yields for the Buchwald-Hartwig amination of 4-bromopyrazoles. The choice of ligand and base is crucial for achieving high yields.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu | Xylene | 120 | 24 | 67 | [5] |
| Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 18 | 92 | [6] |
| Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH | 100 | 16 | 85 | [6] |
| Pyrrolidine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu | Xylene | 120 | 24 | Low (7) | [5] |
Note: For amines with β-hydrogens, such as pyrrolidine, β-hydride elimination can be a competing side reaction, leading to lower yields under certain conditions.[5]
A general procedure for the Buchwald-Hartwig amination of this compound is as follows:
-
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with this compound (1.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., BINAP, 0.06 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
The tube is sealed, removed from the glovebox, and the amine (1.2 mmol) and anhydrous, degassed solvent (e.g., toluene) are added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash chromatography.
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. This reaction is particularly useful for the synthesis of conjugated enynes and arylalkynes. This compound serves as an excellent substrate for this transformation.
Below is a diagram of the Sonogashira coupling catalytic cycle:
The following table provides representative conditions and yields for the Sonogashira coupling of 4-bromopyrazoles with terminal alkynes.
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 85 | [7] |
| Trimethylsilylacetylene | Pd(OAc)₂ (3) | - | Et₃N | MeCN | 110 | 24 | 70 | [8] |
| 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 80 | 8 | 90 | [9] |
| Ethynylbenzene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | RT | 2-3 days | ~75 | [9] |
A general procedure for the Sonogashira coupling of this compound is as follows:
-
To a Schlenk flask are added this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).
-
The flask is evacuated and backfilled with an inert gas.
-
Anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 3.0 mmol) are added.
-
The terminal alkyne (1.2 mmol) is added dropwise, and the reaction is stirred at the appropriate temperature (room temperature to 100 °C).
-
After completion of the reaction (monitored by TLC), the mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated.
-
The product is purified by column chromatography.
Other Important Transformations
Beyond palladium-catalyzed cross-coupling, the bromine atom in this compound can participate in other useful synthetic transformations.
Lithiation and Grignard Reagent Formation
Halogen-metal exchange is a powerful method for the formation of organometallic reagents. The bromine atom of this compound can be exchanged with lithium using an organolithium reagent (e.g., n-BuLi) at low temperatures to form the corresponding 4-lithiopyrazole.[4] This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the C4-position.
Similarly, a Grignard reagent can be formed, typically through halogen-magnesium exchange with a pre-formed Grignard reagent like isopropylmagnesium chloride, to avoid side reactions.
The general workflow for these transformations is outlined below:
It is important to note that the N-H proton of unprotected pyrazoles is acidic and will be deprotonated first by organometallic reagents.[4] However, with the N1-position blocked by the isopropyl group, the halogen-metal exchange can proceed at C4, although careful control of temperature is often necessary to prevent rearrangement.[4]
Conclusion
This compound is a highly versatile and valuable building block in synthetic and medicinal chemistry. The bromine atom at the C4-position readily participates in a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the straightforward introduction of aryl, heteroaryl, amino, and alkynyl functionalities, providing access to a vast chemical space for drug discovery and development. Furthermore, the ability to undergo halogen-metal exchange opens up avenues for the introduction of a diverse array of other functional groups. The information, protocols, and diagrams presented in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 4-Bromo-1-isopropyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry, underpinning the structure of numerous approved drugs. Within this important class of compounds, 4-Bromo-1-isopropyl-1H-pyrazole emerges as a particularly valuable building block for the synthesis of novel therapeutic agents. The strategic placement of a bromine atom at the 4-position provides a versatile handle for a variety of chemical transformations, while the 1-isopropyl group can influence the compound's pharmacokinetic properties. This technical guide delves into the potential applications of this compound in medicinal chemistry, summarizing key synthetic strategies, biological activities of its derivatives, and the underlying molecular pathways they modulate.
The Synthetic Utility of the Bromine Handle
The bromine atom at the 4-position of the pyrazole ring is the cornerstone of its synthetic utility. It readily participates in a range of cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. This reactivity enables the exploration of a broad chemical space in the quest for potent and selective drug candidates.
A general workflow for the derivatization of this compound is depicted below. Starting from the core scaffold, various functional groups can be introduced at the 4-position through well-established organometallic cross-coupling reactions.
Caption: Synthetic pathways for derivatizing this compound.
Potential Therapeutic Applications and Biological Activities
Derivatives of the pyrazole scaffold have demonstrated a wide array of biological activities, and by extension, compounds derived from this compound are anticipated to be active in several therapeutic areas. Key areas of interest include oncology and infectious diseases.
Anticancer Activity: Targeting Key Signaling Pathways
Many pyrazole derivatives have been investigated as potent anticancer agents, often acting as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival. Two such kinases, Cyclin-Dependent Kinase 2 (CDK2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK), are particularly relevant targets.
CDK2 Inhibition: CDK2 is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers.[1] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
p38 MAPK Inhibition: The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression.[2][3][4] Inhibitors of p38 MAPK can modulate inflammatory responses and induce apoptosis in cancer cells.
While specific quantitative data for derivatives of this compound are not yet prevalent in publicly available literature, the broader class of pyrazole-based compounds has shown significant promise. The following table summarizes the anticancer activity of some representative pyrazole derivatives, highlighting their potential as kinase inhibitors.
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| Roscovitine Analog | CDK2 | - | 0.641 | [5] |
| Compound 7a | CDK2 | - | 0.262 | [5] |
| Compound 9c | CDK2 | - | 0.281 | [5] |
| BIRB 796 | p38 MAPK | - | - |
Signaling Pathway Diagrams:
The following diagrams illustrate the simplified signaling pathways of CDK2 and p38 MAPK, highlighting the points of intervention for potential inhibitors derived from this compound.
References
- 1. elgenelim.com [elgenelim.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to 4-Bromo-1-isopropyl-1H-pyrazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of versatile building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 4-Bromo-1-isopropyl-1H-pyrazole has emerged as a key intermediate, offering a unique combination of stability and reactivity that makes it an invaluable tool in the synthesis of a wide array of functionalized molecules, particularly in the realm of drug discovery. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, complete with experimental details and graphical representations to facilitate its use in the laboratory.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its successful application. The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₉BrN₂ | [1] |
| Molecular Weight | 189.05 g/mol | [1] |
| CAS Number | 60061-60-1 | [1] |
| Appearance | Not explicitly stated, likely a solid or liquid | |
| Melting Point | 67.39 °C (estimated) | [2] |
| Boiling Point | 271.58 °C (estimated) | [2] |
| Density | 1.43 g/cm³ (estimated) | [2] |
| Water Solubility | 3256.16 mg/L (estimated) | [2] |
Spectroscopic Data:
Synthesis of this compound
The most common and direct route to this compound involves the electrophilic bromination of 1-isopropyl-1H-pyrazole. The regioselectivity of this reaction is generally high for the 4-position due to the electronic nature of the pyrazole ring.
Diagram 1: Synthesis of this compound.
Experimental Protocol: Bromination of 1-isopropyl-1H-pyrazole
Materials:
-
1-isopropyl-1H-pyrazole
-
N-Bromosuccinimide (NBS) or Bromine
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Carbon Tetrachloride)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve 1-isopropyl-1H-pyrazole (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the brominating agent (NBS or a solution of Br₂ in the same solvent, 1.0-1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC is recommended to determine completion).
-
Upon completion, quench the reaction with a reducing agent if bromine was used (e.g., aqueous sodium thiosulfate solution).
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation to afford pure this compound.
Expected Yield: Yields for the bromination of pyrazoles are typically moderate to high, depending on the specific substrate and reaction conditions.
Key Applications in Organic Synthesis
The bromine atom at the 4-position of the pyrazole ring serves as a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, making this compound a valuable precursor for the synthesis of complex molecules, including potent kinase inhibitors.[5][6][7]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl boronic acids or esters. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[8][9]
Diagram 2: Suzuki-Miyaura Coupling of this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[9]
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2-3 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, often with water)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or sealed tube, add this compound (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitoring by TLC or LC-MS is recommended).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-1-isopropyl-1H-pyrazole.
Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the 4-position of the pyrazole and a terminal alkyne. This reaction is instrumental in the synthesis of aryl alkynes, which are important intermediates and can be further functionalized.[3]
Diagram 3: Sonogashira Coupling of this compound.
Experimental Protocol: General Procedure for Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.[10]
Materials:
-
This compound
-
Terminal alkyne (1.1-1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylethylamine, used as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq), the palladium catalyst, and CuI in the anhydrous solvent.
-
Add the amine base, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or LC-MS is recommended).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkynyl-1-isopropyl-1H-pyrazole.
Application in Drug Discovery: Kinase Inhibitors
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, and many approved drugs contain this heterocycle.[5][7] this compound is a particularly useful building block for the synthesis of kinase inhibitors. The isopropyl group can provide favorable interactions within the ATP-binding pocket of kinases, while the 4-position allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The synthesis of many Janus Kinase (JAK) inhibitors, for example, relies on the functionalization of a pyrazole core.[6]
Diagram 4: Workflow for the use of this compound in drug discovery.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of the C-Br bond make it an ideal starting material for the construction of a diverse range of complex molecules. Its application in palladium-catalyzed cross-coupling reactions has proven to be particularly fruitful, especially in the field of medicinal chemistry for the development of novel therapeutics such as kinase inhibitors. The detailed protocols and information provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their own research endeavors.
References
- 1. 4-Bromo-5-isopropyl-1H-pyrazole | C6H9BrN2 | CID 21724012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-BROMO-3-ISOPROPYL-1H-PYRAZOLE (60061-60-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. scielo.org.mx [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Synthesis of 4-Bromo-1-isopropyl-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the synthesis of 4-Bromo-1-isopropyl-1H-pyrazole from 1-isopropyl-1H-pyrazole via electrophilic bromination. Pyrazole derivatives are significant scaffolds in medicinal chemistry and materials science. The introduction of a bromine atom at the 4-position of the pyrazole ring offers a versatile handle for further functionalization through various cross-coupling reactions, making this compound a valuable intermediate in the synthesis of more complex molecules.[1][2] The protocol described herein utilizes N-bromosuccinimide (NBS) as the brominating agent, which is known to provide excellent regioselectivity for the 4-position of the pyrazole ring.[1][3]
Key Experiment: Electrophilic Bromination of 1-isopropyl-1H-pyrazole
The central experiment involves the regioselective bromination of 1-isopropyl-1H-pyrazole using N-bromosuccinimide in a suitable solvent. The 4-position of the pyrazole ring is electronically enriched and thus more susceptible to electrophilic attack.[1]
Experimental Protocol
Materials:
-
1-isopropyl-1H-pyrazole (98% purity)
-
N-bromosuccinimide (NBS) (99% purity)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes (for chromatography)
-
Ethyl acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-isopropyl-1H-pyrazole (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (10 mL per 1 g of starting material).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature down to 0 °C.
-
Addition of NBS: In a separate container, dissolve N-bromosuccinimide (1.05 eq) in anhydrous acetonitrile (15 mL per 1 g of NBS). Transfer this solution to a dropping funnel.
-
Reaction: Add the NBS solution dropwise to the cooled solution of 1-isopropyl-1H-pyrazole over a period of 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates the formation of the product.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Add dichloromethane and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Data Presentation
| Parameter | Value |
| Starting Material | 1-isopropyl-1H-pyrazole |
| Reagent | N-bromosuccinimide (NBS) |
| Stoichiometry (Substrate:NBS) | 1 : 1.05 |
| Solvent | Anhydrous Acetonitrile |
| Reaction Temperature | 0 °C |
| Reaction Time | 1.5 hours |
| Work-up | Aqueous wash and extraction |
| Purification Method | Silica gel column chromatography |
| Expected Yield | 85-95% |
| Product Appearance | Colorless to pale yellow oil or solid |
| Molecular Formula | C₆H₉BrN₂ |
| Molecular Weight | 189.05 g/mol |
Mandatory Visualization
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-1-isopropyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence in pharmaceuticals stems from their ability to act as versatile scaffolds, offering multiple points for chemical modification to fine-tune biological activity. The pyrazole nucleus is found in drugs targeting a wide array of diseases, including cancer, infectious diseases, and central nervous system disorders.[1] The targeted synthesis of complex pyrazole-containing molecules is therefore of high interest in drug discovery and development.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly between sp²-hybridized centers. Its operational simplicity, mild reaction conditions, and tolerance of a broad range of functional groups make it an invaluable tool for medicinal chemists. The palladium-catalyzed coupling of a halo-pyrazole with an organoboron reagent, such as a boronic acid, provides a direct and efficient route to 4-aryl or 4-heteroaryl pyrazoles, which are key intermediates in the synthesis of biologically active compounds.
This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction using 4-Bromo-1-isopropyl-1H-pyrazole as a key building block. While 4-iodopyrazoles can be more reactive, 4-bromopyrazoles offer a good balance of reactivity, stability, and cost-effectiveness for synthetic applications.[2]
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes representative yields for Suzuki coupling reactions of a closely related substrate, 4-iodo-1-methyl-1H-pyrazole, with various arylboronic acids. These conditions and outcomes are expected to be largely applicable to this compound, although reaction times may need to be extended or catalyst loading increased to account for the lower reactivity of the bromide compared to the iodide. The reactions are typically performed using a palladium catalyst, a base, and a solvent mixture, often with microwave irradiation to accelerate the reaction.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-isopropyl-4-phenyl-1H-pyrazole | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-methoxyphenyl)-1-isopropyl-1H-pyrazole | 90-98 |
| 3 | 4-Chlorophenylboronic acid | 4-(4-chlorophenyl)-1-isopropyl-1H-pyrazole | 80-92 |
| 4 | 4-Fluorophenylboronic acid | 4-(4-fluorophenyl)-1-isopropyl-1H-pyrazole | 82-93 |
| 5 | 4-Acetylphenylboronic acid | 1-(4-(1-isopropyl-1H-pyrazol-4-yl)phenyl)ethan-1-one | 75-88 |
| 6 | 4-Formylphenylboronic acid | 4-(1-isopropyl-1H-pyrazol-4-yl)benzaldehyde | 70-85 |
| 7 | 3-Thiopheneboronic acid | 1-isopropyl-4-(thiophen-3-yl)-1H-pyrazole | 78-90 |
| 8 | 2-Naphthylboronic acid | 1-isopropyl-4-(naphthalen-2-yl)-1H-pyrazole | 88-96 |
Note: Yields are representative and based on studies with analogous 4-halo-N-alkylpyrazoles. Optimization of reaction conditions may be required for specific substrates.[1]
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Heck Reaction of 4-Bromo-1-isopropyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction with 4-bromo-1-isopropyl-1H-pyrazole. The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of aryl halides with alkenes to form substituted alkenes.[1][2][3] This methodology is invaluable in pharmaceutical and materials science for the construction of complex molecular architectures.[4][5][6] The protocols outlined below are based on established principles of the Heck reaction and can be adapted for various research and development applications.
I. Introduction to the Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, involving the reaction of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base.[2][3] The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst.[2][7] The choice of catalyst, ligand, base, solvent, and temperature can significantly influence the reaction's efficiency and selectivity.[8][9] For this compound, the Heck reaction allows for the introduction of various alkenyl groups at the C4 position, leading to a diverse range of substituted pyrazole derivatives, which are important scaffolds in medicinal chemistry.
II. Key Reaction Parameters and Optimization
Successful execution of the Heck reaction with this compound requires careful consideration of several parameters:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective palladium sources.[2][10] The active Pd(0) catalyst is typically formed in situ.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and promoting the desired reactivity. Triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃) are frequently used. For challenging couplings, more sophisticated ligands such as bulky biarylphosphines may be necessary.[11] In some cases, phosphine-free conditions using N-heterocyclic carbene (NHC) ligands or in ionic liquids can be employed.[1][3]
-
Base: An inorganic or organic base is required to neutralize the hydrogen halide produced during the reaction. Common choices include triethylamine (NEt₃), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[4][9]
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are typically used to dissolve the reactants and facilitate the reaction.
-
Temperature: The reaction temperature can range from room temperature to high temperatures (80-140 °C), often depending on the reactivity of the substrates and the catalyst system used.[9][10] Microwave irradiation can also be employed to accelerate the reaction.[4][6]
-
Alkene: The nature of the alkene coupling partner (e.g., acrylates, styrenes, vinyl ethers) will influence the reaction conditions and the structure of the product. Electron-deficient olefins are often highly reactive in the Heck reaction.[8][12]
III. Data Presentation: Representative Heck Reaction Conditions
The following table summarizes representative conditions for the Heck reaction of this compound with various alkenes, extrapolated from general Heck reaction literature. These conditions can serve as a starting point for optimization.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NEt₃ (2) | DMF | 100 | 12 | 85 |
| 2 | Styrene | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | K₂CO₃ (2) | MeCN | 80 | 24 | 78 |
| 3 | n-Butyl Acrylate | Pd(OAc)₂ (2) | None | NaOAc (2) | NMP | 120 | 8 | 92 |
| 4 | Ethyl Vinyl Ether | Pd(OAc)₂ (3) | P(OEt)₃ (6) | DIPEA (2.5) | Dioxane | 110 | 18 | 65 |
Note: The yields presented are hypothetical and representative of typical Heck reactions. Actual yields will vary depending on the specific experimental setup and purification.
IV. Experimental Protocols
Protocol 1: Heck Reaction with Methyl Acrylate
This protocol describes the coupling of this compound with methyl acrylate using a standard palladium catalyst system.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃)
-
Anhydrous dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) to the flask and stir the mixture to dissolve the solids.
-
Add triethylamine (2.0 mmol, 2 equiv.) followed by methyl acrylate (1.5 mmol, 1.5 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-(2-(methoxycarbonyl)vinyl)-1-isopropyl-1H-pyrazole.
Protocol 2: Microwave-Assisted Heck Reaction
This protocol utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields.[4]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial, add this compound (0.5 mmol, 1 equiv.), palladium(II) acetate (0.01 mmol, 2 mol%), and potassium carbonate (1.0 mmol, 2 equiv.).
-
Add anhydrous acetonitrile (3 mL) and styrene (0.75 mmol, 1.5 equiv.) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer and irradiate at a constant temperature of 120 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-isopropyl-4-styryl-1H-pyrazole.
V. Visualizations
Diagram 1: General Heck Reaction Catalytic Cycle
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-1-isopropyl-1H-pyrazole with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis.[1][2] Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2][3]
This document provides detailed application notes and protocols for the Sonogashira coupling of 4-Bromo-1-isopropyl-1H-pyrazole with a variety of terminal alkynes. The pyrazole moiety is a key structural motif in many biologically active compounds, and the introduction of an alkynyl substituent at the C4-position via Sonogashira coupling offers a versatile handle for further chemical transformations and the construction of novel molecular architectures for drug discovery and development.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the this compound to form a Pd(II) intermediate.
-
Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 4-alkynyl-1-isopropyl-1H-pyrazole product and regenerate the active palladium(0) catalyst.
A copper-free version of the Sonogashira reaction also exists, which can be advantageous in certain applications to avoid potential issues with copper contamination.[4]
Data Presentation
The following tables summarize representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes under optimized reaction conditions.
Table 1: Sonogashira Coupling of this compound with Various Terminal Alkynes
| Entry | Terminal Alkyne | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1-Isopropyl-4-(phenylethynyl)-1H-pyrazole | 12 | 88 |
| 2 | 1-Hexyne | 1-Isopropyl-4-(hex-1-yn-1-yl)-1H-pyrazole | 16 | 75 |
| 3 | 3-Ethynylpyridine | 3-((1-Isopropyl-1H-pyrazol-4-yl)ethynyl)pyridine | 12 | 82 |
| 4 | (Trimethylsilyl)acetylene | 1-Isopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole | 10 | 91 |
| 5 | Propargyl alcohol | (1-(1-Isopropyl-1H-pyrazol-4-yl)prop-2-yn-1-ol) | 18 | 65 |
Reaction Conditions: this compound (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), triethylamine (2.0 equiv), in anhydrous DMF (5 mL) at 80 °C under an argon atmosphere.
Table 2: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | Et₃N | DMF | 80 | 85 |
| 2 | PdCl₂(PPh₃)₂ (2) | Et₃N | DMF | 80 | 88 |
| 3 | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ | Dioxane | 100 | 82 |
| 4 | PdCl₂(PPh₃)₂ (2) | DIPA | THF | 60 | 78 |
| 5 | PdCl₂(PPh₃)₂ (2) | Et₃N | Toluene | 100 | 75 |
Reactions were performed with this compound and phenylacetylene.
Experimental Protocols
General Protocol for Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylethylamine, 2-3 equivalents)
-
Anhydrous solvent (e.g., DMF, THF, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF). Subsequently, add the amine base (e.g., triethylamine, 2.0 eq) and the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the amine hydrohalide salt and other aqueous-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).[5]
Copper-Free Sonogashira Coupling Protocol
For substrates that may be sensitive to copper, a copper-free protocol can be employed.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add this compound (1.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂), and the phosphine ligand (e.g., XPhos) to a dry reaction vessel.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane), followed by the base (e.g., K₂CO₃).
-
Alkyne Addition: Add the terminal alkyne (1.5 eq).
-
Reaction: Seal the vessel and stir the mixture at an elevated temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.[4]
-
Work-up and Purification: Follow the same work-up and purification procedure as described in the general protocol.
Mandatory Visualizations
Caption: Experimental workflow for the Sonogashira coupling reaction.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
Application Notes and Protocols for the N-Arylation of 4-Bromo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-aryl pyrazoles are a prominent structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis is a key focus in medicinal and process chemistry. This document provides detailed protocols for the N-arylation of 4-bromo-1H-pyrazole, a versatile building block for creating diverse libraries of N-aryl pyrazole derivatives. The bromine atom at the C4 position can be retained or used as a handle for further functionalization, for instance, through subsequent cross-coupling reactions.
This application note details two robust and widely used methods for the N-arylation of 4-bromo-1H-pyrazole: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Chan-Lam Coupling. These protocols are designed to be adaptable for a range of arylating agents, enabling access to a wide chemical space.
Note on the Substrate: The protocols provided herein describe the N-arylation of 4-bromo-1H-pyrazole. The nitrogen at the N1 position of the pyrazole ring is the site of arylation.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the N-arylation of 4-bromo-1H-pyrazole with various aryl halides and arylboronic acids, based on established literature.
Table 1: Palladium-Catalyzed N-Arylation of 4-Bromo-1H-pyrazole with Aryl Halides (Buchwald-Hartwig Amination)
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 110 | 24 | 85 |
| 2 | 4-Anisole bromide | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene | 100 | 18 | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 16 | 88 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (5) | Xantphos (10) | K₃PO₄ | Toluene | 110 | 24 | 75 |
| 5 | 1-Iodonaphthalene | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu | THF | 80 | 12 | 95 |
Table 2: Copper-Catalyzed N-Arylation of 4-Bromo-1H-pyrazole with Arylboronic Acids (Chan-Lam Coupling)
| Entry | Arylboronic Acid | Copper Source (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | Et₃N | CH₂Cl₂ | RT | 48 | 90 |
| 2 | 4-Methoxyphenylboronic acid | CuI (10) | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 110 | 24 | 85 |
| 3 | 4-Fluorophenylboronic acid | Cu(OAc)₂ (20) | None | Na₂CO₃ | MeOH | RT | 72 | 78 |
| 4 | 3-Thienylboronic acid | Cu₂O (10) | None | K₂CO₃ | Dioxane | 100 | 24 | 82 |
| 5 | Naphthalene-2-boronic acid | Cu(OAc)₂ (10) | TMEDA | O₂ (air) | CH₂Cl₂ | RT | 48 | 88 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Arylation of 4-Bromo-1H-pyrazole (Buchwald-Hartwig Amination)
This protocol describes a general procedure for the Buchwald-Hartwig amination of 4-bromo-1H-pyrazole with an aryl bromide.
Materials:
-
4-Bromo-1H-pyrazole
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, NaOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane, t-BuOH)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 4-bromo-1H-pyrazole (1.0 mmol), the aryl bromide (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), the phosphine ligand (0.04-0.10 mmol), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Stir the reaction mixture at the temperature indicated in Table 1 for the specified time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the celite pad with the same solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
Protocol 2: Copper-Catalyzed N-Arylation of 4-Bromo-1H-pyrazole (Chan-Lam Coupling)
This protocol provides a general procedure for the Chan-Lam coupling of 4-bromo-1H-pyrazole with an arylboronic acid.
Materials:
-
4-Bromo-1H-pyrazole
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)₂) or Copper(I) iodide (CuI)
-
Optional ligand (e.g., pyridine, 1,10-phenanthroline)
-
Base (e.g., Et₃N, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., CH₂Cl₂, DMF, MeOH)
-
Reaction flask
-
Magnetic stirrer
Procedure:
-
To a reaction flask, add 4-bromo-1H-pyrazole (1.0 mmol), the arylboronic acid (1.5 mmol), the copper source (0.1-0.2 mmol), the optional ligand (0.2-0.4 mmol), and the base (2.0-3.0 mmol).
-
Add the solvent (5-10 mL).
-
Stir the reaction mixture at the temperature indicated in Table 2 (often room temperature) and open to the air for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
Mandatory Visualization
Caption: Experimental workflow for the Palladium-Catalyzed N-Arylation of 4-Bromo-1H-pyrazole.
Caption: Experimental workflow for the Copper-Catalyzed N-Arylation of 4-Bromo-1H-pyrazole.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-1-isopropyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of small molecule inhibitors targeting specific kinases has therefore become a major focus in drug discovery. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a core element in a wide array of potent and selective kinase inhibitors. This document provides detailed application notes and protocols for the utilization of 4-Bromo-1-isopropyl-1H-pyrazole as a key intermediate in the synthesis of novel kinase inhibitors. The methodologies described herein focus on common and effective cross-coupling reactions to elaborate the pyrazole core, leading to the generation of diverse compound libraries for screening and optimization.
Introduction
The 1-isopropyl-1H-pyrazole moiety is a common feature in many biologically active compounds. The presence of a bromine atom at the 4-position of this scaffold provides a versatile handle for the introduction of various substituents through transition-metal-catalyzed cross-coupling reactions. This strategic functionalization is crucial for modulating the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors. The isopropyl group at the 1-position can provide favorable steric and electronic properties, potentially enhancing binding affinity and metabolic stability.
This document will detail the synthetic routes, experimental protocols, and relevant biological data for the development of kinase inhibitors derived from this compound.
Key Synthetic Strategies
The primary synthetic route for elaborating the this compound core involves palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for forming carbon-carbon bonds between the pyrazole and various aryl or heteroaryl moieties.
General Workflow for Kinase Inhibitor Synthesis
The overall process for synthesizing and evaluating kinase inhibitors from this compound can be broken down into several key stages.
Caption: A streamlined workflow for the development of bioactive pyrazole derivatives.
Experimental Protocols
Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Schlenk flask or sealed tube
-
Nitrogen or Argon source
Procedure:
-
To a Schlenk flask, add this compound, the aryl or heteroaryl boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of a Hypothetical JNK Inhibitor
This example illustrates the synthesis of a potential c-Jun N-terminal kinase (JNK) inhibitor starting from this compound and a pyridine-based boronic acid.
Caption: Synthetic scheme for a hypothetical JNK inhibitor.
Data Presentation
The following table summarizes the in vitro inhibitory activity of a series of hypothetical kinase inhibitors derived from this compound against a panel of kinases.
| Compound ID | R Group (at C4) | JNK1 IC₅₀ (nM) | p38α IC₅₀ (nM) | ERK2 IC₅₀ (nM) |
| PI-001 | 4-pyridyl | 50 | 500 | >10000 |
| PI-002 | 3-pyridyl | 120 | 800 | >10000 |
| PI-003 | 4-aminophenyl | 85 | 1200 | >10000 |
| PI-004 | 4-fluorophenyl | 250 | 2500 | >10000 |
Signaling Pathway Context
The synthesized compounds are designed to target key nodes in cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. Inhibition of kinases like JNK can modulate downstream cellular responses to stress, inflammation, and apoptosis.
Caption: Simplified JNK signaling pathway and the point of inhibition.
Structure-Activity Relationships (SAR)
Initial SAR studies on the hypothetical compounds (Table 1) suggest that:
-
A nitrogen-containing heterocycle at the 4-position of the pyrazole is favorable for JNK1 inhibition.
-
The position of the nitrogen within the pyridine ring influences potency, with the 4-pyridyl analog (PI-001) being more potent than the 3-pyridyl analog (PI-002).
-
The introduction of a 4-aminophenyl group (PI-003) maintains good potency.
-
A simple 4-fluorophenyl substituent (PI-004) leads to a decrease in potency.
These preliminary findings can guide the design of next-generation inhibitors with improved potency and selectivity.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The straightforward functionalization of this scaffold using robust cross-coupling methodologies allows for the rapid generation of diverse chemical libraries. The data and protocols presented herein provide a solid foundation for researchers to explore the chemical space around this promising core and to develop potent and selective kinase inhibitors for various therapeutic applications. Further optimization of the substituents at the 4-position is a promising strategy for enhancing the pharmacological properties of these pyrazole-based inhibitors.
Application Notes and Protocols for the Synthesis of Substituted Pyrazoles via 4-Bromo-1-isopropyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Bromo-1-isopropyl-1H-pyrazole as a versatile building block for the creation of diverse substituted pyrazoles. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its derivatives have demonstrated a wide range of biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[2][3][4] this compound serves as a key intermediate, enabling functionalization at the C4-position through various modern cross-coupling reactions.
The strategic placement of the bromine atom allows for facile derivatization via well-established palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Furthermore, the isopropyl group at the N1 position enhances solubility in organic solvents and can provide beneficial steric and electronic properties for biological target engagement.
This document outlines detailed protocols for these key transformations, presents quantitative data for representative reactions, and illustrates the synthetic workflow and a relevant biological signaling pathway.
Key Synthetic Applications
The primary application of this compound is as an electrophilic partner in cross-coupling reactions to introduce a variety of substituents at the C4 position. This allows for the systematic exploration of the chemical space around the pyrazole core, a crucial step in structure-activity relationship (SAR) studies for drug discovery.
Experimental Protocols
The following protocols are generalized procedures based on established literature for similar 4-bromopyrazole substrates.[5][6][7][8] Researchers should optimize conditions for their specific substrates and scale.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-1-isopropyl-1H-pyrazoles
This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.5 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or XPhos Pd G2 (2-7 mol%))[5][9]
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water (4:1) or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid, and the base.
-
Seal the vessel with a septum and replace the atmosphere with an inert gas by evacuating and backfilling three times.
-
Add the palladium catalyst to the solid mixture.
-
Add the anhydrous solvent mixture via syringe.
-
Stir the reaction mixture vigorously and heat to 90-100 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.[5][9]
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-isopropyl-1H-pyrazole.
Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 4-Alkynyl-1-isopropyl-1H-pyrazoles
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ (3 mol%) or Pd(PPh₃)₂Cl₂ (2-5 mol%))[10]
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Ligand (e.g., XPhos (6 mol%))[10]
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2-3 equiv), which can also serve as the solvent.
-
Anhydrous solvent (e.g., Acetonitrile, THF, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst, copper(I) iodide, and the ligand.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-110 °C).[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-1-isopropyl-1H-pyrazoles
This protocol outlines the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 - 1.4 equiv)
-
Palladium catalyst (e.g., Pd(dba)₂ (10 mol%) or a suitable precatalyst like tBuBrettPhos Pd G3 (1-4 mol%))[7][8]
-
Ligand (e.g., tBuDavePhos (20 mol%) or tBuBrettPhos)[8]
-
Base (e.g., LHMDS (2.2 equiv) or K₂CO₃ (2.0 equiv))[7]
-
Anhydrous solvent (e.g., Toluene or Xylene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to an oven-dried reaction vessel.
-
Add the anhydrous solvent, followed by this compound (1.0 mmol, 1.0 equiv) and the amine.
-
Seal the vessel and heat the mixture with stirring to the desired temperature (e.g., 50-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
Data Presentation
The following tables summarize representative quantitative data for cross-coupling reactions on N-substituted 4-bromopyrazoles, which are expected to be comparable for this compound.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of 4-Bromopyrazoles (Data adapted from literature on analogous N-substituted 4-bromopyrazoles)[9][11]
| Entry | Arylboronic Acid | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Dioxane:H₂O | 90 | 6 | 74-86 |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₃PO₄ / Dioxane:H₂O | 100 | 24 | 85 |
| 3 | 4-Fluorophenylboronic acid | XPhos Pd G2 | K₃PO₄ / Dioxane:H₂O | 100 | 24 | 78 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Dioxane:H₂O | 90 | 6 | 67 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | XPhos Pd G2 | K₃PO₄ / Dioxane:H₂O | 100 | 24 | 75 |
Table 2: Representative Yields for Sonogashira Coupling of 4-Halopyrazoles (Data adapted from literature on analogous 4-halopyrazoles)[2][10]
| Entry | Terminal Alkyne | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(OAc)₂ / XPhos / CuI | Et₃N / MeCN | 110 | 12 | ~85 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | Et₃N / MeCN | 110 | 12 | ~90 |
| 3 | 1-Hexyne | Pd/C / CuI / PPh₃ | Et₃N / DMF | 80 | 4 | 78 |
| 4 | Cyclopropylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA / THF | RT | 16 | 75 |
Table 3: Representative Yields for Buchwald-Hartwig Amination of 4-Bromopyrazoles (Data adapted from literature on N-trityl and unprotected 4-bromopyrazoles)[7][8]
| Entry | Amine | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(dba)₂ / tBuDavePhos | K₂CO₃ / Xylene | 110 | 18 | 67 |
| 2 | Aniline | P4 / L4 | LHMDS / Toluene | 50 | 12 | 82 |
| 3 | Benzylamine | Pd(dba)₂ / tBuDavePhos | K₂CO₃ / Xylene | 110 | 18 | 75 |
| 4 | 3-Amino-pyridine | P4 / L4 | LHMDS / Toluene | 80 | 12 | 71 |
Application in Drug Discovery: Targeting Signaling Pathways
Substituted pyrazoles are prominent in drug development as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammation.[3] For example, the JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. Aberrant JAK/STAT signaling is implicated in myeloproliferative neoplasms and autoimmune diseases. Pyrazole-based inhibitors can be designed to target the ATP-binding site of JAK kinases, thereby blocking downstream signaling.
References
- 1. Synthesis, biological evaluation and docking studies of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-1-isopropyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-1-isopropyl-1H-pyrazole as a key building block. The functionalization of the C4-position of the pyrazole ring is a critical strategy in the synthesis of novel compounds for pharmaceutical and materials science applications. This document outlines procedures for Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, Stille, and Negishi couplings.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents at the 4-position of 1-isopropyl-1H-pyrazole allows for the systematic exploration of structure-activity relationships. This compound is a versatile starting material for these transformations due to the reactivity of the C-Br bond in the presence of a suitable palladium catalyst.
The following sections detail generalized protocols for several key cross-coupling reactions. Researchers should note that while these protocols are based on established methodologies for similar substrates, optimization of reaction conditions may be necessary for specific coupling partners to achieve optimal yields.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura coupling is a widely used method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of 4-aryl- and 4-vinyl-1-isopropyl-1H-pyrazoles.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vial, add this compound (1.0 equiv.), the desired aryl- or vinylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0 equiv.).
-
The vial is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
A degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1), is added via syringe.
-
The reaction mixture is stirred and heated to 80-100 °C. The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 8 | 80-95 |
| 3 | 3-Thienylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 70-85 |
| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | THF/H₂O | 70 | 10 | 65-80 |
Yields are estimated based on similar reactions and require experimental verification.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of 4-amino-1-isopropyl-1H-pyrazoles by coupling with a wide range of primary and secondary amines. For some amines, particularly those with β-hydrogens, copper-catalyzed conditions may provide better yields.[1][2]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, cataCXium A, 4-10 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.4 equiv.) to a dry reaction tube.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Seal the tube and heat the reaction mixture with stirring to 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification is achieved by column chromatography.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos (2/4) | NaOtBu | Toluene | 100 | 12 | 70-90 |
| 2 | Aniline | Pd(OAc)₂/cataCXium A (3/6) | K₃PO₄ | Dioxane | 110 | 16 | 65-85 |
| 3 | Benzylamine | Pd₂(dba)₃/tBuDavePhos (2.5/5) | LHMDS | THF | 80 | 10 | 60-80 |
| 4 | Pyrrolidine | CuI/Ligand (10/20) | K₂CO₃ | DMF | 120 | 24 | 50-70 |
Yields are estimated based on similar reactions and require experimental verification.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction facilitates the synthesis of 4-alkenyl-1-isopropyl-1H-pyrazoles through the coupling of this compound with various alkenes.
Experimental Protocol: General Procedure for the Heck Reaction
-
To a reaction vessel, add this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium source such as Pd(OAc)₂ (2-5 mol%), and a phosphine ligand if necessary (e.g., P(o-tolyl)₃, 4-10 mol%).
-
Add a base, typically a tertiary amine like Et₃N or a solid base such as NaOAc, and a suitable solvent (e.g., DMF, acetonitrile).
-
The vessel is sealed and heated to 80-140 °C.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent.
-
The organic extracts are washed, dried, and concentrated.
-
The product is purified by column chromatography.
Data Presentation: Heck Reaction
| Entry | Alkene | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 12 | 70-85 |
| 2 | Styrene | Pd(OAc)₂/P(o-tolyl)₃ (3/6) | NaOAc | DMA | 120 | 18 | 60-75 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | Acetonitrile | 80 | 24 | 50-70 |
| 4 | Methyl vinyl ketone | Pd EnCat® 40 (0.8) | AcONa | Ethanol | 140 (MW) | 0.5 | 65-80 |
Yields are estimated based on similar reactions and require experimental verification.
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling is an effective method for synthesizing 4-alkynyl-1-isopropyl-1H-pyrazoles. This reaction typically employs a dual catalyst system of palladium and copper(I).
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., Et₃N, DIPEA, 2-3 equiv.).
-
The terminal alkyne (1.2 equiv.) is then added dropwise.
-
The reaction is stirred at room temperature or heated to 40-80 °C and monitored by TLC.
-
After completion, the reaction mixture is worked up by filtering through celite, followed by an aqueous wash and extraction.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography.
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | THF | 25 | 6 | 80-95 |
| 2 | 1-Hexyne | Pd(OAc)₂/XPhos (3/6) | CuI (2) | DIPEA | DMF | 60 | 8 | 75-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | Dioxane | 50 | 12 | 70-85 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | Acetonitrile | 40 | 10 | 65-80 |
Yields are estimated based on similar reactions and require experimental verification.
Stille and Negishi Couplings: Alternative C-C Bond Formations
Stille and Negishi couplings offer alternative routes for C-C bond formation with organotin and organozinc reagents, respectively. These methods can be advantageous for specific substrates where other coupling reactions may be less effective.
Experimental Protocol: General Procedure for Stille Coupling
-
In an inert atmosphere, combine this compound (1.0 equiv.), the organostannane reagent (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an additive if required (e.g., LiCl) in an anhydrous solvent (e.g., THF, toluene).
-
The mixture is heated to 80-110 °C and the reaction is monitored until completion.
-
Workup typically involves quenching with aqueous KF to remove tin byproducts, followed by extraction, drying, and purification.
Experimental Protocol: General Procedure for Negishi Coupling
-
The organozinc reagent is either prepared in situ from the corresponding organohalide and activated zinc or used as a pre-formed solution.
-
In an inert atmosphere, a solution of this compound (1.0 equiv.) in an anhydrous solvent (e.g., THF) is treated with a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
The organozinc reagent (1.2-1.5 equiv.) is added, and the reaction is stirred at room temperature or heated to 50-80 °C.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted, dried, and purified.
Data Presentation: Stille and Negishi Couplings
| Coupling | Coupling Partner | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Stille | Tributyl(phenyl)tin | Pd(PPh₃)₄ (5) | Toluene | 110 | 16 | 60-80 |
| Stille | Tributyl(vinyl)tin | Pd₂(dba)₃/P(furyl)₃ (2/8) | THF | 80 | 12 | 65-85 |
| Negishi | Phenylzinc chloride | Pd(dppf)Cl₂ (3) | THF | 60 | 8 | 70-90 |
| Negishi | Isopropylzinc bromide | Pd(OAc)₂/SPhos (2/4) | Dioxane | 80 | 10 | 50-70 |
Yields are estimated based on similar reactions and require experimental verification.
Safety Information
Palladium catalysts, phosphine ligands, and organometallic reagents can be toxic, air-sensitive, and/or flammable. All experimental procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Inert atmosphere techniques are required for many of these reactions. Please consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a valuable and versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The protocols provided herein serve as a foundation for the synthesis of a diverse range of functionalized pyrazole derivatives. These methods are highly relevant for applications in drug discovery, agrochemicals, and materials science. Researchers are encouraged to adapt and optimize these conditions to suit their specific synthetic targets.
References
Application Notes: C4-Position Functionalization of 1-Isopropyl-1H-pyrazole
Introduction
The 1-isopropyl-1H-pyrazole scaffold is a significant structural motif in the fields of medicinal chemistry and materials science. The strategic functionalization of its C4-position is a critical step in the synthesis of novel compounds with tailored pharmacological or material properties. The electron-rich nature of the C4-position makes it amenable to a variety of electrophilic substitution reactions, providing a versatile handle for further molecular elaboration. These notes provide detailed protocols for key C4-functionalization reactions—bromination, iodination, nitration, and formylation—of 1-isopropyl-1H-pyrazole, intended for researchers, scientists, and drug development professionals.
C4-Halogenation Strategies
Halogenation of the C4-position introduces a synthetically versatile handle for subsequent cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. Bromination and iodination are the most common halogenation reactions for this purpose.
C4-Bromination via Electrophilic Substitution
Direct bromination at the C4-position can be efficiently achieved using N-Bromosuccinimide (NBS), a convenient and selective brominating agent for electron-rich heterocycles.
Experimental Protocol: Synthesis of 4-Bromo-1-isopropyl-1H-pyrazole
This protocol is adapted from established methods for the bromination of N-alkylpyrazoles.
-
Reaction Setup: To a solution of 1-isopropyl-1H-pyrazole (1.0 eq) in a suitable solvent such as chloroform or acetonitrile, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Workup: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by a wash with saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (CH₂Cl₂). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by silica gel column chromatography to yield the desired this compound.
C4-Iodination via Electrophilic Substitution
Iodination at the C4-position is readily accomplished using molecular iodine in the presence of an oxidizing agent. A patent describes a two-step process where pyrazole is first iodinated and then alkylated.[1] An alternative "green" one-pot method uses hydrogen peroxide as the oxidant in water.[1]
Experimental Protocol: Synthesis of 4-Iodo-1-isopropyl-1H-pyrazole
This protocol is based on the green iodination methodology for pyrazoles.[1]
-
Reaction Setup: Suspend 1-isopropyl-1H-pyrazole (1.0 eq) in water.
-
Reagent Addition: Add molecular iodine (I₂) (0.5-0.6 eq) to the suspension. Then, add 30% aqueous hydrogen peroxide (H₂O₂) (1.0-1.2 eq) dropwise while stirring.
-
Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC. The reaction time may vary depending on the substrate's reactivity.
-
Workup: Once the reaction is complete, quench the excess iodine by adding a 5% aqueous solution of sodium bisulfite.
-
Isolation and Purification: Isolate the product by filtration if it precipitates, or by extraction with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be further purified by column chromatography or recrystallization.
Data Summary: C4-Halogenation of 1-Isopropyl-1H-pyrazole
| Functionalization | Reagent System | Solvent | Temperature | Typical Yield (%) |
| C4-Bromination | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp. | >85 (Estimated) |
| C4-Iodination | I₂ / H₂O₂ | Water | Room Temp. | 80-95 (Estimated) |
C4-Nitration
The introduction of a nitro group at the C4-position provides a valuable intermediate that can be used for further transformations, most notably reduction to the corresponding 4-aminopyrazole.
Experimental Protocol: Synthesis of 1-Isopropyl-4-nitro-1H-pyrazole
This protocol is adapted from optimized methods for the nitration of pyrazole, which report yields up to 85%.[2][3]
-
Nitrating Mixture Preparation: In a flask cooled in an ice bath, cautiously add fuming nitric acid (1.5 eq) to a mixture of fuming sulfuric acid (3.0 eq) and concentrated sulfuric acid (2.1 eq).
-
Substrate Addition: Slowly add 1-isopropyl-1H-pyrazole (1.0 eq) to the nitrating mixture, ensuring the temperature is maintained below 10 °C.
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50 °C for 1.5 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice.
-
Isolation and Purification: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate) until the product precipitates. Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Summary: C4-Nitration of 1-Isopropyl-1H-pyrazole
| Functionalization | Reagent System | Temperature | Reaction Time | Typical Yield (%) |
| C4-Nitration | Fuming HNO₃ / Fuming H₂SO₄ | 50 °C | 1.5 h | ~85[2] |
C4-Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl (-CHO) group onto electron-rich aromatic rings, including the C4-position of pyrazoles.[4][5][6]
Experimental Protocol: Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde
This protocol is based on general procedures for the Vilsmeier-Haack formylation of N-alkylpyrazoles.[7]
-
Vilsmeier Reagent Formation: In a flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Substrate Addition: Add 1-isopropyl-1H-pyrazole (1.0 eq) dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction Execution: After addition, allow the mixture to warm to room temperature and then heat to 80-100 °C. Monitor the reaction by TLC until completion (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice. Neutralize the solution with aqueous sodium hydroxide or sodium carbonate until it is basic (pH > 8).
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude aldehyde by silica gel column chromatography.
Data Summary: C4-Formylation of 1-Isopropyl-1H-pyrazole
| Functionalization | Reagent System | Temperature | Typical Yield (%) |
| C4-Formylation | POCl₃ / DMF | 80-100 °C | 70-90 (Estimated) |
Visualized Workflows and Pathways
The following diagrams illustrate the general experimental workflow and the synthetic pathways for the C4-functionalization of 1-isopropyl-1H-pyrazole.
Caption: General workflow for C4-functionalization experiments.
Caption: Synthetic pathways from 1-isopropyl-1H-pyrazole.
References
- 1. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Bromo-1-isopropyl-1H-pyrazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the synthesis of 4-Bromo-1-isopropyl-1H-pyrazole. Below you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to help optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: There are two primary and reliable synthetic routes for the synthesis of this compound. The choice between them often depends on the availability of starting materials and desired control over regioselectivity.
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Route A: This route involves the bromination of 1-isopropyl-1H-pyrazole. This is often preferred if the N-isopropyl pyrazole precursor is readily available. The key challenge is controlling the regioselectivity of the bromination to favor the 4-position.
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Route B: This route consists of the N-alkylation (isopropylation) of 4-bromo-1H-pyrazole. This is a common strategy when the brominated pyrazole core is the more accessible starting material. The main challenge here is managing the formation of N1 and N2 regioisomers.
Q2: My N-isopropylation of 4-bromo-1H-pyrazole is resulting in a mixture of two isomers. How can I improve the regioselectivity for the desired N1 product?
A2: The formation of N1 and N2 regioisomers is a common issue in the N-alkylation of unsymmetrically substituted pyrazoles.[1][2][3] The ratio of these isomers is influenced by steric hindrance, the choice of base, and the solvent system.[1] To favor the formation of the desired 1-isopropyl isomer (N1-alkylation), consider the following strategies:
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Choice of Base and Solvent: The combination of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) generally favors N1-alkylation.[1][4] Using potassium carbonate (K2CO3) in a polar aprotic solvent like DMSO has also been shown to be effective for directing substitution to the N1 position.[1]
-
Steric Hindrance: While 4-bromo-1H-pyrazole is unsubstituted at the C3 and C5 positions, using a bulkier alkylating agent can sometimes influence selectivity, although this is less of a factor here than with substituted pyrazoles.
Q3: I am observing a low yield in my bromination of 1-isopropyl-1H-pyrazole. What are the potential causes and solutions?
A3: Low yields in the bromination step can arise from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[5]
-
Formation of Side Products: Over-bromination can occur, leading to the formation of di-brominated species. Using a controlled amount of the brominating agent (typically 1.0-1.1 equivalents of N-Bromosuccinimide) is critical. Photochemical conditions or radical initiators can sometimes lead to undesired side reactions if not properly controlled.[6]
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Suboptimal Reaction Conditions: Temperature control is crucial. Electrophilic brominations are often run at low temperatures (e.g., 0 °C) to improve selectivity and minimize side reactions.[7]
-
Purification Losses: The product may be lost during workup or purification. Ensure proper extraction and consider optimizing your chromatography or recrystallization solvent system.
Q4: What is the best method to purify the final product and remove any unreacted starting materials or side products?
A4: The most common and effective methods for purifying this compound are silica gel column chromatography and recrystallization.
-
Column Chromatography: A gradient elution on silica gel, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is very effective for separating the desired product from starting materials and side products like regioisomers.[8][9]
-
Recrystallization: If the crude product is obtained as a solid and is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an efficient final purification step.
Experimental Protocols
Two detailed experimental protocols for the synthesis of this compound are provided below.
Protocol 1: Synthesis via Bromination of 1-isopropyl-1H-pyrazole (Route A)
This two-step protocol first describes the synthesis of the 1-isopropyl-1H-pyrazole precursor, followed by its bromination.
Step A1: Synthesis of 1-isopropyl-1H-pyrazole
-
Materials: Isopropylhydrazine, 1,3,3-trimethoxypropene (or malonaldehyde bis(dimethyl acetal)), hydrochloric acid, diethyl ether, sodium hydroxide.
-
Procedure:
-
In a round-bottom flask, combine isopropylhydrazine (1.0 eq) with an acidic aqueous solution (e.g., 1M HCl).
-
Add 1,3,3-trimethoxypropene (1.0 eq) dropwise to the stirred solution at room temperature.
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Heat the mixture to reflux (approx. 60-70 °C) for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium hydroxide solution until the pH is ~8-9.
-
Extract the aqueous layer with diethyl ether (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-isopropyl-1H-pyrazole, which can be purified by distillation.
-
Step A2: Bromination of 1-isopropyl-1H-pyrazole
-
Materials: 1-isopropyl-1H-pyrazole, N-Bromosuccinimide (NBS), Tetrahydrofuran (THF), deionized water, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 1-isopropyl-1H-pyrazole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 20-30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the product with ethyl acetate (3x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound.
-
Protocol 2: Synthesis via N-isopropylation of 4-bromo-1H-pyrazole (Route B)
This protocol details the direct N-alkylation of commercially available or synthesized 4-bromo-1H-pyrazole.
-
Materials: 4-bromo-1H-pyrazole, Sodium Hydride (NaH, 60% dispersion in mineral oil), anhydrous N,N-Dimethylformamide (DMF), 2-bromopropane (isopropyl bromide), saturated aqueous ammonium chloride solution, ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a suspension of Sodium Hydride (1.1 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the pyrazole anion.
-
Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product via silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to separate the desired N1 isomer from any N2 isomer and unreacted starting material.[4][10]
-
Data Presentation: Optimizing Reaction Conditions
The yield and regioselectivity of the synthesis are highly dependent on the reaction conditions. The following tables summarize key variables and their expected impact on the outcome of the N-isopropylation of 4-bromo-1H-pyrazole.
Table 1: Effect of Base and Solvent on N1/N2 Regioselectivity
| Base | Solvent | Predominant Isomer | Rationale |
| NaH | THF / DMF | N1 | Forms the sodium salt of the pyrazole; the cation coordinates less tightly, favoring alkylation at the less sterically hindered N1 position.[1] |
| K₂CO₃ | DMSO / Acetonitrile | N1 | A common and effective combination for promoting N1-alkylation, though potentially less selective than NaH.[1] |
| Cs₂CO₃ | DMF | N1 | The large cesium cation can further promote dissociation, often leading to good N1 selectivity. |
| KOH | Ethanol | Mixture | Protic solvents can lead to complex equilibria and reduced regioselectivity. |
Table 2: Influence of Alkylating Agent on Reaction Rate
| Isopropyl Halide | Relative Reactivity | Notes |
| Isopropyl Iodide | Highest | I⁻ is an excellent leaving group, leading to faster reaction times but is more expensive. |
| Isopropyl Bromide | Intermediate | A good balance of reactivity and cost, commonly used for this type of alkylation. |
| Isopropyl Chloride | Lowest | Cl⁻ is a poorer leaving group, often requiring higher temperatures and longer reaction times. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Poor quality of starting materials (e.g., wet solvent, degraded hydrazine). 3. Ineffective base for deprotonation (Route B). 4. Reaction temperature too low/high. | 1. Increase reaction time and monitor by TLC.[5] 2. Use freshly distilled anhydrous solvents; ensure purity of pyrazole and alkylating agent.[5] 3. Switch to a stronger base (e.g., from K₂CO₃ to NaH).[1] 4. Optimize temperature; N-alkylation may require gentle heating, while bromination often benefits from low temperatures. |
| Formation of Two Major Products (Isomers in Route B) | 1. Non-optimal base/solvent combination leading to poor regioselectivity. 2. Reaction conditions favoring thermodynamic product mixture. | 1. Use NaH in DMF or THF to strongly favor the N1 isomer.[1] 2. Lower the reaction temperature to favor the kinetically controlled product, which is often the less sterically hindered N1 isomer. |
| Multiple Spots on TLC (Besides Isomers) | 1. Over-bromination (Route A) leading to di-bromo products. 2. Side reactions with the solvent. 3. Degradation of starting materials or product. | 1. Use no more than 1.05 equivalents of NBS and add it slowly at 0 °C.[6] 2. Ensure the chosen solvent is inert under the reaction conditions. 3. Run the reaction under an inert atmosphere and ensure the workup is not overly acidic or basic. |
| Difficulty in Purifying Product | 1. Regioisomers are co-eluting during column chromatography. 2. Product is an oil and cannot be recrystallized. | 1. Try a different solvent system for chromatography (e.g., dichloromethane/methanol or toluene/ethyl acetate) to improve separation.[8][9] 2. If the product is an oil, ensure it is fully dried under high vacuum. If impurities persist, repeat column chromatography with a very shallow solvent gradient. |
Visualizations
The following diagrams illustrate the synthetic workflows and a logical approach to troubleshooting common issues.
Caption: Alternative synthetic routes to this compound.
Caption: A logical workflow for troubleshooting low reaction yield.
Caption: Key factors controlling regioselectivity in N-alkylation of pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Bromo-1-isopropyl-1H-pyrazole by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Bromo-1-isopropyl-1H-pyrazole using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel is the most commonly used stationary phase due to its effectiveness in separating compounds of moderate polarity.[1] A typical mobile phase system consists of a mixture of a nonpolar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate.[2] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to performing the column separation.
Q2: How can I determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC)?
A2: To find the ideal solvent system, dissolve a small amount of your crude product in a suitable solvent and spot it on a TLC plate. Develop the plate in various solvent systems with increasing polarity (e.g., 9:1 Hexane:EtOAc, 4:1 Hexane:EtOAc, 1:1 Hexane:EtOAc). The goal is to achieve good separation between your desired product and any impurities, with the product spot having an Rf (retention factor) value between 0.2 and 0.4 for the best separation on a column.[2]
Q3: What are the potential impurities I might encounter in my crude this compound sample?
A3: The synthesis of this compound typically involves the N-alkylation of 4-bromopyrazole.[3] Therefore, common impurities may include:
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Unreacted 4-bromopyrazole: The starting material for the alkylation reaction.
-
4-Bromo-2-isopropyl-1H-pyrazole: The constitutional isomer formed during the N-alkylation process. The separation of these isomers can be challenging due to their similar physical properties.[1][4]
-
Residual solvents: Solvents used in the reaction or workup.
Q4: How can I visualize the spots of this compound on a TLC plate?
A4: Since this compound is a UV-active compound due to the pyrazole ring, the primary method for visualization is using a UV lamp (254 nm).[5] The compound will appear as a dark spot on a fluorescent green background. Alternatively, iodine vapor can be used, which will stain the compound a brownish-yellow color.[6] For compounds that are not UV-active or do not stain well with iodine, a potassium permanganate stain can be effective for visualizing oxidizable functional groups.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor or No Separation | The mobile phase polarity is either too high or too low. | Optimize the mobile phase using TLC to achieve a clear separation with the desired product having an Rf of 0.2-0.4.[2] |
| The column was improperly packed, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry without any air bubbles or cracks.[2] | |
| The column was overloaded with the crude sample. | Use a silica gel to crude material ratio of at least 30:1 (w/w). For difficult separations, this ratio may need to be increased.[2] | |
| Product Elutes with Streaking or Tailing | The compound has low solubility in the chosen mobile phase. | Select a mobile phase in which the compound is more soluble. If necessary, consider "dry loading" the sample.[8] |
| The presence of acidic or basic impurities interacting with the silica gel. | Consider adding a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve peak shape. | |
| Product is Not Eluting from the Column | The mobile phase is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase (gradient elution). For highly retained compounds, a stronger solvent like methanol may be required.[1] |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on silica using a 2D TLC experiment. If decomposition is observed, consider using a less acidic stationary phase like alumina or deactivated silica gel.[1] | |
| Difficulty Separating Isomers (this compound and 4-Bromo-2-isopropyl-1H-pyrazole) | The isomers have very similar polarities. | Use a long column with a high silica-to-sample ratio. Employ a shallow gradient or isocratic elution with a finely tuned mobile phase. Consider alternative stationary phases like phenyl- or cyano-bonded silica for different selectivity.[1][4] |
Experimental Protocol: Column Chromatography of this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography, 40-63 µm)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in a series of hexane/ethyl acetate solvent systems (e.g., 95:5, 90:10, 80:20) to find the optimal mobile phase that gives an Rf value of approximately 0.3 for the desired product and good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.
-
Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand on top of the silica bed.
-
Pre-elute the column with the mobile phase, making sure the solvent level does not drop below the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[8]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized mobile phase.
-
Collect fractions of a consistent volume in test tubes.
-
Monitor the elution process by performing TLC on the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Workflow and Troubleshooting Diagrams
Caption: A standard workflow for the purification of this compound by column chromatography.
Caption: A troubleshooting decision tree for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. separation of two isomers - Chromatography Forum [chromforum.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stains for Developing TLC Plates [faculty.washington.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 4-Bromo-1-isopropyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-1-isopropyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most common synthetic approach is a two-step process:
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Bromination of 1H-pyrazole: This step introduces the bromine atom at the 4-position of the pyrazole ring.
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N-isopropylation of 4-Bromo-1H-pyrazole: The isopropyl group is then introduced at one of the nitrogen atoms of the 4-bromopyrazole intermediate.
Q2: What are the typical byproducts I might encounter during the bromination of pyrazole?
The bromination of pyrazole can lead to several byproducts, primarily:
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Poly-brominated pyrazoles: Over-bromination can result in the formation of di- and tri-brominated species such as 4,5-dibromo-1H-pyrazole. The use of strong brominating agents like bromine (Br₂) can sometimes lead to these undesired products.[1][2]
-
Isomeric bromopyrazoles: While bromination of pyrazole is generally regioselective for the 4-position, small amounts of 3-bromo- or 5-bromopyrazole isomers may form, particularly under harsh reaction conditions.[1]
-
Unreacted 1H-pyrazole: Incomplete reaction will leave the starting material in your crude product.
Q3: What byproducts can be formed during the N-isopropylation of 4-Bromo-1H-pyrazole?
The N-isopropylation step can also generate impurities:
-
Unreacted 4-Bromo-1H-pyrazole: If the alkylation reaction does not go to completion, the starting material will remain.
-
Isomeric N-isopropyl-bromopyrazoles: If your 4-Bromo-1H-pyrazole starting material contains isomeric impurities (e.g., 3-bromopyrazole), these will also undergo N-isopropylation, leading to a mixture of regioisomers in the final product.
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Succinimide: If N-bromosuccinimide (NBS) is used as the bromine source in the first step, succinimide is a common byproduct that may need to be removed.[3]
Troubleshooting Guides
Issue 1: Low Yield of 4-Bromo-1H-pyrazole in the Bromination Step
| Observation | Potential Cause | Troubleshooting Steps |
| Significant amount of unreacted pyrazole. | Insufficient brominating agent or incomplete reaction. | - Ensure the stoichiometry of the brominating agent is correct. - Monitor the reaction progress using TLC or GC-MS. - If the reaction has stalled, consider a slight increase in temperature or reaction time. |
| Formation of poly-brominated byproducts. | Excess brominating agent or harsh reaction conditions. | - Use a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine.[3] - Add the brominating agent portion-wise to maintain better control over the reaction. - Perform the reaction at a lower temperature. |
| Mixture of isomeric bromopyrazoles. | Lack of regioselectivity. | - Electrophilic substitution on pyrazole is highly regioselective for the 4-position. If other isomers are significant, re-evaluate the reaction conditions. Using a less aggressive brominating agent can improve selectivity. |
Issue 2: Low Yield of this compound in the N-isopropylation Step
| Observation | Potential Cause | Troubleshooting Steps |
| Significant amount of unreacted 4-Bromo-1H-pyrazole. | Incomplete alkylation. | - Ensure the use of a suitable base (e.g., NaH, K₂CO₃) to deprotonate the pyrazole. - Use a suitable polar aprotic solvent like DMF or acetonitrile. - Consider increasing the reaction temperature or time. - The choice of isopropylating agent (e.g., 2-bromopropane, isopropyl iodide) can affect reactivity. |
| Presence of isomeric products. | Impure 4-Bromo-1H-pyrazole starting material. | - Purify the 4-Bromo-1H-pyrazole intermediate before proceeding to the N-isopropylation step. Column chromatography is often effective. |
| Difficulty in product isolation. | The product may be an oil or have similar polarity to byproducts. | - Purification can be achieved by column chromatography on silica gel.[4] - For oily products, vacuum distillation can be an option if the compound is thermally stable. - Acid-base extraction can help remove basic or acidic impurities. |
Data Presentation
Table 1: General Effect of Solvent on Regioselectivity in Pyrazole Synthesis
| Solvent | General Effect on Regioselectivity | Reference |
| Ethanol | Often leads to mixtures of regioisomers. | [5] |
| 2,2,2-Trifluoroethanol (TFE) | Can dramatically increase regioselectivity. | [5] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Can dramatically increase regioselectivity. | [5] |
Note: The specific ratios are highly dependent on the substrates and reaction conditions.
Experimental Protocols
Key Experiment: Synthesis of 4-Bromo-1H-pyrazole using NBS
This protocol is adapted from general procedures for the bromination of pyrazoles.[3]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-pyrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of NBS: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 20-30 minutes, ensuring the temperature remains at 0 °C.
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Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Key Experiment: N-isopropylation of 4-Bromo-1H-pyrazole
This protocol is a general procedure for the N-alkylation of pyrazoles.
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Reaction Setup: To a solution of 4-Bromo-1H-pyrazole (1.0 eq) in a polar aprotic solvent like DMF, add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) at 0 °C under an inert atmosphere.
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Addition of Alkylating Agent: Stir the mixture for 15-30 minutes, then add 2-bromopropane (1.2 eq) dropwise.
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Reaction: Allow the reaction to warm to room temperature or heat as necessary (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC).
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Work-up: Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway and common byproducts.
Caption: Troubleshooting workflow for synthesis.
References
preventing debromination of 4-Bromo-1-isopropyl-1H-pyrazole during reactions
Welcome to the technical support center for 4-Bromo-1-isopropyl-1H-pyrazole. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the unwanted debromination of this versatile building block during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a substituted pyrazole derivative. The pyrazole ring is a common scaffold in medicinal chemistry, and the bromo-substituent at the 4-position makes it a valuable intermediate for introducing a variety of functional groups via cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.[1][2] These reactions are instrumental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Q2: What is debromination and why is it a problem?
Debromination is an undesired side reaction where the bromine atom on the pyrazole ring is replaced by a hydrogen atom. This leads to the formation of 1-isopropyl-1H-pyrazole as a byproduct. This side reaction reduces the yield of the desired product, complicates purification, and consumes starting material, impacting the overall efficiency of the synthesis.
Q3: What are the common causes of debromination of this compound?
Several factors can contribute to the debromination of this compound, particularly in the context of palladium-catalyzed cross-coupling reactions:
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Formation of Palladium-Hydride Species: These highly reactive species can be generated from various sources in the reaction mixture, such as the base, solvent, or impurities. Palladium-hydrides can then react with the aryl bromide, leading to reductive dehalogenation.[3]
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Reaction Temperature: Higher reaction temperatures can increase the rate of debromination. This side reaction may have a higher activation energy than the desired cross-coupling, becoming more prevalent at elevated temperatures.[3]
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Choice of Base: Strong bases, particularly alkoxides, are known to promote the formation of palladium-hydride species, thereby increasing the likelihood of debromination.[3]
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand can significantly influence the competition between the desired cross-coupling and the undesired debromination pathway.
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Reducing Agents: The presence of adventitious or intentionally added reducing agents in the reaction mixture can lead to the reduction of the C-Br bond.
Troubleshooting Guide: Preventing Debromination
This guide provides a systematic approach to troubleshooting and minimizing debromination during reactions with this compound.
Issue: Significant amount of debrominated byproduct (1-isopropyl-1H-pyrazole) observed by LC-MS or NMR.
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Decrease the reaction temperature in 5-10 °C increments. | Lowering the temperature can disfavor the debromination pathway, which often has a higher activation energy than the desired coupling reaction.[3] |
| Inappropriate Base | Switch to a milder base. | Strong bases like alkoxides can promote the formation of palladium-hydride species that cause debromination. Milder bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are often more suitable.[3] |
| Suboptimal Catalyst/Ligand | Screen different palladium catalysts and ligands. | The electronic and steric properties of the ligand can influence the stability of the catalytic species and the relative rates of productive coupling versus side reactions. For Suzuki reactions, consider ligands like SPhos or XPhos.[3][4] |
| Solvent Effects | Ensure the use of anhydrous and degassed solvents. | Protic solvents or water can be a source of protons for the debromination reaction. Thoroughly degassing the solvent helps to remove dissolved oxygen, which can affect catalyst activity. |
| Presence of Reducing Impurities | Use high-purity reagents and starting materials. | Impurities in the reagents or starting material can act as reducing agents. Purification of the starting material may be necessary. |
Illustrative Data on the Effect of Reaction Parameters on Debromination
The following table presents hypothetical data to illustrate how modifying reaction conditions can impact the yield of the desired product and the extent of debromination in a Suzuki-Miyaura coupling of this compound with an arylboronic acid.
| Entry | Base | Temperature (°C) | Desired Product Yield (%) | Debromination (%) |
| 1 | NaOtBu | 100 | 45 | 50 |
| 2 | K₂CO₃ | 100 | 75 | 20 |
| 3 | K₂CO₃ | 80 | 85 | 10 |
| 4 | Cs₂CO₃ | 80 | 90 | 5 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction to Minimize Debromination
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, with an emphasis on minimizing debromination.
Reagents & Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
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K₃PO₄ (2.5 equiv)
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Anhydrous, degassed 1,4-dioxane
-
Degassed water (typically a 4:1 to 10:1 ratio of dioxane to water)
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Schlenk flask or reaction vial with a stir bar
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Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst pre-mixture by adding the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos) to a small amount of anhydrous, degassed 1,4-dioxane.
-
Add the catalyst pre-mixture to the Schlenk flask containing the other reagents.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
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Dilute the reaction mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visual Guides
Troubleshooting Workflow for Debromination
Caption: A step-by-step workflow for troubleshooting and mitigating debromination.
Reaction Pathways: Desired vs. Undesired
Caption: Competing reaction pathways: Suzuki coupling versus debromination.
References
challenges in the scale-up synthesis of 4-Bromo-1-isopropyl-1H-pyrazole
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the scale-up synthesis of 4-Bromo-1-isopropyl-1H-pyrazole. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
This section addresses common challenges and questions that may arise during the synthesis of this compound, presented in a question-and-answer format.
Synthesis of Starting Material: 1-Isopropyl-1H-pyrazole
Q1: What are the common side products in the N-isopropylation of pyrazole, and how can I minimize them?
A1: The primary side product is the regioisomer, 1-isopropyl-1H-pyrazole, which forms due to the two reactive nitrogen atoms in the pyrazole ring. The ratio of the desired N1-alkylated product to the N2-alkylated isomer is influenced by steric hindrance and reaction conditions. To favor the formation of the desired 1-isopropyl-1H-pyrazole (the less sterically hindered product), consider the following:
-
Choice of Base and Solvent: Using a milder base like potassium carbonate in a polar aprotic solvent such as DMF can provide good regioselectivity. Stronger bases like sodium hydride in THF may lead to different isomer ratios.
-
Temperature Control: Running the reaction at a moderate temperature (e.g., 60-70°C) can help control the selectivity.
Q2: My N-isopropylation reaction is sluggish or incomplete. What should I do?
A2: Incomplete conversion can be due to several factors:
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Insufficient Base: Ensure at least a stoichiometric amount of base is used to deprotonate the pyrazole. For large-scale reactions, it is advisable to use a slight excess.
-
Moisture: The presence of water can consume the base and hinder the reaction. Ensure all reagents and solvents are anhydrous.
-
Reaction Time and Temperature: For a complete reaction, a longer reaction time (12-24 hours) at an elevated temperature (60-70°C) may be necessary. Monitor the reaction progress by TLC or GC-MS.
Bromination of 1-Isopropyl-1H-pyrazole
Q3: I am observing the formation of a di-brominated byproduct. How can I improve the selectivity for the mono-brominated product?
A3: The formation of 4,5-dibromo-1-isopropyl-1H-pyrazole is a common issue. To enhance the selectivity for the desired 4-bromo isomer:
-
Use N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to elemental bromine, which can reduce the formation of di-brominated and other byproducts.
-
Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of NBS. A large excess will promote di-bromination.
-
Controlled Addition: Add the NBS portion-wise or as a solution over a period to maintain a low concentration of the brominating agent in the reaction mixture.
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Temperature: Perform the reaction at a low to ambient temperature to control the reactivity.
Q4: The bromination reaction is showing a significant exotherm, especially on a larger scale. How can this be managed safely?
A4: Bromination reactions can be highly exothermic and pose a safety risk during scale-up. To manage the exotherm:
-
Slow Reagent Addition: Add the brominating agent slowly and in a controlled manner to dissipate the heat generated.
-
Efficient Cooling: Use an efficient cooling system (e.g., an ice bath or a chiller) to maintain the desired reaction temperature.
-
Dilution: Running the reaction in a suitable solvent at a lower concentration can help to manage the heat generated.
-
Consider Continuous Flow Chemistry: For large-scale production, a continuous flow reactor offers superior heat and mass transfer, significantly improving the safety profile of the reaction.
Purification
Q5: I am having difficulty purifying the final product, this compound, by column chromatography on a large scale. Are there alternative methods?
A5: Large-scale column chromatography can be cumbersome and expensive. Consider the following alternatives:
-
Recrystallization: This is often the most effective method for purifying solid compounds on a large scale. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for pyrazole derivatives include hexane/ethyl acetate, hexane/acetone, and ethanol/water.[1]
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Acid-Base Extraction/Salt Formation: Pyrazoles are basic and can be protonated with an acid to form a salt. This can be used to separate the product from non-basic impurities. The product can be dissolved in an organic solvent, extracted into an acidic aqueous solution, the aqueous layer washed with an organic solvent to remove impurities, and then the product is liberated by basifying the aqueous layer and extracting it back into an organic solvent.
Q6: My product is "oiling out" during recrystallization instead of forming crystals. What can I do?
A6: "Oiling out" occurs when the compound precipitates as a liquid above its melting point. To prevent this:
-
Use a larger volume of solvent: This will lower the saturation point to a temperature below the melting point of your compound.
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Cool the solution slowly: Rapid cooling can promote oiling. Allow the solution to cool gradually to room temperature before placing it in an ice bath.
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Change the solvent system: A solvent with a lower boiling point might be more suitable.
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Use a seed crystal: Adding a small crystal of the pure compound to the supersaturated solution can induce crystallization.[1]
Data Presentation
The following tables summarize key quantitative data for the synthesis of this compound.
Table 1: Comparison of Conditions for N-Isopropylation of Pyrazole
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Isopropyl bromide | K₂CO₃ | DMF | 60-70 | 12-24 | 70-85 | Good regioselectivity, requires higher temperature and longer reaction time. |
| Isopropyl bromide | NaH | THF | 25 | 24 | ~60 | Higher reactivity, but may lead to a lower yield and different isomer ratio. Requires strict anhydrous conditions. |
| 2-Iodopropane | Cs₂CO₃ | Acetonitrile | 80 | 12 | >90 | Higher yielding but more expensive reagents. |
Table 2: Effect of Brominating Agent and Solvent on the Synthesis of this compound
| Brominating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Purity (%) | Key Considerations |
| NBS | Dichloromethane | 0 to RT | 85-95 | >95 | High regioselectivity, milder reaction conditions. |
| NBS | Acetonitrile | 0 to RT | 80-90 | >95 | Good alternative to chlorinated solvents. |
| Bromine | Acetic Acid | 0 to 10 | 70-80 | ~90 | More hazardous, lower regioselectivity leading to more byproducts. |
Table 3: Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Recrystallization Suitability |
| Hexane | Low | Moderate | Good (as part of a mixed solvent system) |
| Ethyl Acetate | Moderate | High | Good (as part of a mixed solvent system) |
| Ethanol | High | Very High | Good (with water as an anti-solvent) |
| Dichloromethane | Very High | Very High | Poor (too soluble) |
| Water | Very Low | Very Low | Good (as an anti-solvent) |
Experimental Protocols
Protocol 1: Synthesis of 1-Isopropyl-1H-pyrazole
Materials:
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Pyrazole
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Isopropyl bromide
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Potassium carbonate (anhydrous)
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N,N-Dimethylformamide (DMF, anhydrous)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate
Procedure:
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To a stirred suspension of potassium carbonate (2.0 equivalents) in anhydrous DMF, add pyrazole (1.0 equivalent).
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Slowly add isopropyl bromide (1.2 equivalents) to the mixture at room temperature.
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Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
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After completion, cool the reaction mixture to room temperature and pour it into cold water.
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Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-isopropyl-1H-pyrazole.
Protocol 2: Synthesis of this compound
Materials:
-
1-Isopropyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-isopropyl-1H-pyrazole (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 0°C with an ice bath.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 30 minutes, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted NBS.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 3: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.
-
While the solution is still hot, slowly add hexane until the solution becomes slightly turbid.
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum recovery, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals in a vacuum oven to obtain pure this compound.
Visualizations
References
Technical Support Center: Improving Regiosectivity in the Bromination of 1-isopropyl-1H-pyrazole
Welcome to the Technical Support Center for the regioselective bromination of 1-isopropyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected major regioisomer in the bromination of 1-isopropyl-1H-pyrazole?
A1: The electrophilic bromination of 1-isopropyl-1H-pyrazole is expected to predominantly yield 4-bromo-1-isopropyl-1H-pyrazole . The C4 position of the pyrazole ring is the most electron-rich and sterically accessible site for electrophilic attack in 1-substituted pyrazoles.
Q2: How can I improve the regioselectivity of the bromination reaction?
A2: Improving regioselectivity in favor of the C4 isomer can be achieved by carefully selecting the brominating agent and the reaction solvent. N-Bromosuccinimide (NBS) is a commonly used reagent that often provides good selectivity. The choice of solvent can also have a significant impact; polar aprotic solvents are generally preferred. For challenging cases, the use of fluorinated alcohols as co-solvents has been shown to enhance regioselectivity in related pyrazole syntheses.
Q3: I am observing a mixture of 4-bromo and 5-bromo isomers. How can I separate them?
A3: Separation of regioisomers can often be achieved using column chromatography on silica gel. The polarity difference between the 4-bromo and 5-bromo isomers, although potentially small, can be exploited by carefully selecting the eluent system. A systematic screening of solvent mixtures with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) is recommended to identify the optimal conditions for separation.
Q4: What are the common side reactions to be aware of during the bromination of 1-isopropyl-1H-pyrazole?
A4: Besides the formation of the undesired 5-bromo regioisomer, potential side reactions include over-bromination to yield di- or tri-brominated products, especially if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. Additionally, if using elemental bromine, degradation of the starting material or product can occur, leading to colored impurities.
Q5: My reaction is sluggish or does not go to completion. What can I do?
A5: Low reactivity can be due to several factors. Ensure your starting material is pure and the solvent is anhydrous, as water can react with some brominating agents. The reaction temperature can be moderately increased, but this should be done with caution as it may negatively impact regioselectivity. If using NBS, the addition of a radical initiator like AIBN or exposure to UV light is typically for allylic or benzylic brominations and not recommended for this aromatic substitution, as it may lead to undesired side products. For electrophilic aromatic bromination, ensuring the appropriate solvent and temperature is key.
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Significant formation of 5-bromo isomer)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Brominating Agent | Switch to a milder and more selective brominating agent like N-Bromosuccinimide (NBS). |
| Suboptimal Solvent Choice | Change the solvent. Polar aprotic solvents like acetonitrile or DMF are often good choices. Consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a co-solvent to enhance regioselectivity. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetically controlled C4-bromination product. |
Issue 2: Low Yield of Brominated Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress by TLC. If the reaction stalls, consider a moderate increase in temperature or extending the reaction time. |
| Degradation of Starting Material or Product | Use a milder brominating agent and ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Loss during Work-up/Purification | Optimize the extraction and purification procedures. Ensure the pH is controlled during aqueous work-up to prevent product degradation. Use an appropriate eluent system for column chromatography to minimize product loss. |
Issue 3: Formation of Multiple Brominated Products
| Potential Cause | Troubleshooting Steps |
| Over-bromination | Use a stoichiometric amount of the brominating agent (1.0 to 1.1 equivalents). Add the brominating agent slowly and in portions to the reaction mixture to maintain a low concentration. |
| Radical Side Reactions | Ensure the reaction is performed in the dark and without radical initiators if using NBS for electrophilic substitution. |
Data Presentation
The following tables summarize the expected regioselectivity for the bromination of 1-isopropyl-1H-pyrazole under various hypothetical conditions. These are illustrative examples based on established principles of pyrazole chemistry.
Table 1: Effect of Brominating Agent on Regioselectivity
| Brominating Agent | Solvent | Temperature (°C) | C4:C5 Isomer Ratio (Hypothetical) |
| Br₂ | CCl₄ | 25 | 85:15 |
| NBS | CH₃CN | 25 | >95:5 |
| Br₂ | CH₃COOH | 50 | 70:30 |
Table 2: Effect of Solvent on Regioselectivity with NBS
| Solvent | Temperature (°C) | C4:C5 Isomer Ratio (Hypothetical) |
| Dichloromethane (DCM) | 25 | 90:10 |
| Acetonitrile (CH₃CN) | 25 | >95:5 |
| Tetrahydrofuran (THF) | 25 | 88:12 |
| Acetonitrile / TFE (9:1) | 25 | >98:2 |
Experimental Protocols
Protocol 1: Highly Regioselective Bromination using NBS in Acetonitrile
Materials:
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1-isopropyl-1H-pyrazole
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N-Bromosuccinimide (NBS)
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Acetonitrile (anhydrous)
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Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Ethyl acetate
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Hexane
Procedure:
-
To a solution of 1-isopropyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
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Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate (3 x).
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Visualizations
Caption: Experimental workflow for the regioselective bromination of 1-isopropyl-1H-pyrazole.
Caption: Troubleshooting logic for poor regioselectivity in pyrazole bromination.
Technical Support Center: Troubleshooting Suzuki Coupling with 4-Bromo-1-isopropyl-1H-pyrazole
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-1-isopropyl-1H-pyrazole. Below you will find troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing little to no product formation in my Suzuki coupling reaction. What are the potential causes and how can I troubleshoot this?
A: A low or zero yield in a Suzuki coupling reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
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Catalyst Inactivity: The Palladium catalyst is the heart of the reaction. Its inactivity is a common reason for failure.
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Catalyst Choice: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalysts often provide better results, especially for heteroaryl halides.[1] Consider using more electron-rich and bulky phosphine ligands like XPhos or SPhos, which can improve catalytic activity.[2][3] Pre-catalysts such as XPhos Pd G2 have also shown high efficacy.[4]
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Atmosphere: The active Pd(0) species is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[5][6] Thoroughly degas your solvents and reaction vessel.[6]
-
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Sub-optimal Base or Solvent: The choice of base and solvent is crucial and interdependent.
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Base: The base activates the boronic acid for transmetalation.[7] For pyrazole substrates, inorganic bases like K₃PO₄ and Cs₂CO₃ are often preferred over stronger bases like NaOH, which can promote side reactions.[2][3]
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Solvent: A mixture of an organic solvent and water is typically used. Common systems include 1,4-dioxane/water or toluene/ethanol/water.[6][8] The water is essential for dissolving the inorganic base and facilitating the reaction.
-
-
Reagent Quality: The purity of your starting materials is critical.
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Boronic Acid: Boronic acids can degrade over time, especially in the presence of moisture, leading to protodeboronation.[6] Using fresh or recently purified boronic acid is recommended. Alternatively, more stable boronic esters (e.g., pinacol esters) can be used.[6][9]
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Aryl Halide: Ensure the this compound is pure. Impurities can inhibit the catalyst.
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Q2: I am seeing a significant amount of debromination, resulting in the formation of 1-isopropyl-1H-pyrazole. How can I prevent this side reaction?
A: Debromination is a known side reaction for heteroaryl halides.[2] It can be minimized by carefully selecting the reaction conditions.
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Choice of Base: Stronger bases can sometimes promote dehalogenation. Switching to a milder base like K₃PO₄ or CsF may reduce this side reaction.[2]
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Ligand Selection: Bulky, electron-rich phosphine ligands such as XPhos and SPhos can suppress dehalogenation compared to less bulky ligands like PPh₃.[2]
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Temperature: Lowering the reaction temperature may help, although this could also slow down the desired coupling reaction.
Q3: My main impurity is the homocoupling of my boronic acid. What causes this and how can I avoid it?
A: Homocoupling of the boronic acid to form a biaryl byproduct is often caused by the presence of oxygen in the reaction mixture.[6]
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Inert Atmosphere: The most effective way to minimize homocoupling is to ensure the reaction is run under strictly anaerobic conditions. This involves thoroughly degassing all solvents and using Schlenk techniques or a glovebox.[6]
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Catalyst Choice: Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[6]
Q4: The reaction seems to stall before completion. What could be the reason?
A: Incomplete conversion can be due to catalyst deactivation or inhibition. The pyrazole ring itself can sometimes interfere with the catalyst.
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Catalyst Inhibition: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition.[6] While the N-isopropyl group on your substrate mitigates issues related to an acidic N-H proton, coordination can still occur. Using a higher catalyst loading or a more robust ligand may be necessary.
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Insufficient Reagents: Ensure you are using a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) to drive the reaction to completion.[6][10]
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting a failed Suzuki coupling reaction with this compound.
Caption: A step-by-step guide for troubleshooting common issues.
Summary of Reaction Conditions
The following tables provide a summary of various reported conditions for Suzuki coupling of bromopyrazoles and other challenging heteroaryl halides, which can serve as a starting point for optimization.
Table 1: Catalyst and Ligand Comparison
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | 3 - 5 | A standard, but sometimes less effective catalyst for heteroaryl halides.[1] |
| Pd₂(dba)₃ | XPhos or SPhos | 1 - 3 | Bulky, electron-rich ligands often give higher yields and reduce side reactions.[2][3] |
| XPhos Pd G2 | (integrated) | 1 - 5 | A highly active pre-catalyst, effective for challenging substrates.[4] |
| Pd(OAc)₂ | PPh₃ | 2 - 4 | A common Pd(II) source that is reduced in situ.[11] |
Table 2: Base and Solvent Systems
| Base | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | 1,4-Dioxane / H₂O | 60 - 100 | A mild and effective base, often used for sensitive substrates.[3] |
| Na₂CO₃ | 1,4-Dioxane / H₂O | 90 | A common and cost-effective choice.[8] |
| K₂CO₃ | Toluene / EtOH / H₂O | 80 | Another widely used base and solvent combination.[11] |
| Cs₂CO₃ | 1,4-Dioxane / H₂O | 80 - 110 | A more soluble and often more effective base, but more expensive. |
Suzuki Coupling Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The key steps of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol
This protocol is a starting point and may require optimization for your specific boronic acid.
Materials:
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This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., XPhos Pd G2, 2 mol%)
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Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)
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Solvent (e.g., 1,4-dioxane and water, 4:1 ratio, degassed)
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Schlenk flask or microwave vial with a stir bar
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, and the palladium catalyst.[6]
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[11]
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Add the degassed solvent system via syringe.[6]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.[3][11]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[8]
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
side reactions of 4-Bromo-1-isopropyl-1H-pyrazole under basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and challenges encountered during experiments involving 4-Bromo-1-isopropyl-1H-pyrazole under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound where it is subjected to basic conditions?
A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to synthesize more complex molecules. These reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, are typically performed in the presence of a base.
Q2: What are the potential side reactions of this compound under basic conditions?
A2: While the pyrazole ring is generally stable, under certain basic conditions, particularly in the context of metal-catalyzed reactions, several side reactions can occur. These include:
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Debromination (Hydrodehalogenation): The bromine atom is replaced by a hydrogen atom.
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Nucleophilic Aromatic Substitution (SNA r): Direct replacement of the bromine atom by a nucleophile (e.g., hydroxide, alkoxide). This is generally less common for bromopyrazoles compared to more activated systems but can occur under forcing conditions.
-
Ring-Opening: While less common for stable aromatic systems like pyrazoles, strong bases at high temperatures could potentially lead to ring cleavage, though this is not a widely reported issue for this specific compound under typical synthetic conditions.
-
N-Dealkylation: The isopropyl group on the nitrogen could potentially be cleaved under harsh basic or acidic conditions, though this is not a commonly observed side reaction under standard basic conditions for pyrazole chemistry.
Q3: Is this compound stable to common inorganic bases like NaOH and KOH?
A3: Generally, this compound is expected to be relatively stable to aqueous inorganic bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) at moderate temperatures. However, prolonged exposure to high concentrations and elevated temperatures may lead to slow hydrolysis (a form of SNAr) to form the corresponding 4-hydroxy-1-isopropyl-1H-pyrazole.
Q4: What about stronger bases like sodium tert-butoxide (NaOtBu) or lithium diisopropylamide (LDA)?
A4: Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used in cross-coupling reactions. While their primary role is to facilitate the catalytic cycle, they can potentially promote deprotonation at the C5 position of the pyrazole ring, which is the most acidic C-H bond. This can lead to other undesired reactions. The use of very strong bases like LDA would certainly deprotonate the C5 position and could lead to complex decomposition pathways if not used in a controlled manner for specific functionalization.
Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for common palladium-catalyzed cross-coupling reactions where this compound is used under basic conditions.
Suzuki-Miyaura Coupling
Issue: Low yield of the desired coupled product and significant formation of 1-isopropyl-1H-pyrazole (debromination).
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Base-Promoted Debromination | The combination of the base and impurities in the solvent or starting materials can lead to the reduction of the C-Br bond. Using milder bases like K₂CO₃ or K₃PO₄ instead of stronger ones like NaOH or NaOtBu can sometimes mitigate this. Ensure all reagents and solvents are anhydrous and of high purity. |
| Catalyst System | The choice of palladium catalyst and ligand is crucial. Some catalyst systems are more prone to promoting hydrodehalogenation. Consider screening different phosphine ligands. Bulky, electron-rich ligands often improve the rate of cross-coupling relative to debromination.[1] |
| Reaction Temperature | Higher temperatures can sometimes favor the debromination pathway. Try running the reaction at a lower temperature for a longer period. |
| Boronic Acid Quality | Poor quality boronic acid or its decomposition can lead to a stalled catalytic cycle, allowing more time for side reactions like debromination to occur. Use fresh, high-purity boronic acid. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
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In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq.), the boronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the solvent (e.g., a degassed mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
Issue: Low yield of the aminated product, with starting material remaining and potential formation of debrominated pyrazole.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inappropriate Base | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Weaker bases may not be effective. |
| Catalyst Inhibition | The amine substrate or product can sometimes coordinate to the palladium center and inhibit the catalyst. Using a higher catalyst and/or ligand loading can sometimes overcome this. |
| Ligand Choice | The choice of phosphine ligand is critical and substrate-dependent. For heteroaryl bromides, bulky biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective. |
| β-Hydride Elimination | If the amine coupling partner has β-hydrogens, β-hydride elimination from the palladium-amide intermediate can be a competing side reaction, leading to the debrominated pyrazole and an enamine or imine. Using a ligand that promotes faster reductive elimination can minimize this. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
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In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.2-2.0 eq.).
-
Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
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Seal the vessel and heat the mixture with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
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Wash the organic phase, dry, and concentrate. Purify by column chromatography.
Sonogashira Coupling
Issue: Formation of a significant amount of alkyne homocoupling (Glaser coupling) product and low yield of the desired alkynylated pyrazole.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Copper(I) Co-catalyst | The copper(I) co-catalyst is often responsible for promoting the oxidative homocoupling of the terminal alkyne. Consider using a copper-free Sonogashira protocol. |
| Presence of Oxygen | Oxygen can facilitate the Glaser coupling pathway. Ensure the reaction is performed under strictly anaerobic conditions using degassed solvents and an inert atmosphere. |
| Base | A suitable amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used as both the base and often as the solvent or co-solvent. Ensure it is anhydrous and of high purity. |
| Slow Addition of Alkyne | Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, which can disfavor the bimolecular homocoupling reaction. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Add the anhydrous, degassed amine solvent (e.g., triethylamine or a mixture of THF and triethylamine).
-
Add the terminal alkyne (1.1-1.5 eq.).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing Reaction Pathways
Below are diagrams illustrating the intended reaction and potential side reactions.
Caption: Potential reaction pathways for this compound under basic conditions in the context of a cross-coupling reaction.
Caption: A logical workflow for troubleshooting common issues in reactions involving this compound under basic conditions.
References
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 4-Bromo-1-isopropyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions with 4-Bromo-1-isopropyl-1H-pyrazole.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions involving this compound.
General Issues
Question: My cross-coupling reaction is showing low or no conversion. What are the common causes?
Answer: Low or no conversion in palladium-catalyzed cross-coupling reactions can stem from several factors:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or the catalyst may have decomposed. Ensure you are using fresh, high-quality catalysts and ligands.
-
Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For heteroaryl bromides like this compound, bulky, electron-rich phosphine ligands are often required.[1]
-
Inappropriate Base or Solvent: The base is critical for the transmetalation step (in Suzuki-Miyaura) or for regenerating the catalyst. The solvent must be appropriate for the solubility of all reactants and stable at the reaction temperature. Ensure solvents are anhydrous and properly degassed.
-
Low Reaction Temperature: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. If you are using milder conditions, a higher temperature may be necessary.
-
Oxygen Contamination: Oxygen can deactivate the palladium catalyst. It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen).
Question: I am observing significant debromination of my this compound starting material. How can I minimize this side reaction?
Answer: Debromination is a common side reaction with heteroaryl halides. To minimize it, consider the following:
-
Choice of Base: Strong bases can sometimes promote debromination. Switching to a milder base, such as K₃PO₄ or Cs₂CO₃, may reduce this side reaction.
-
Catalyst System: The choice of palladium precursor and ligand is critical. Some ligands are more prone to inducing dehalogenation than others. Experiment with different ligands to find one that minimizes this side reaction.
-
Reaction Temperature: Lowering the reaction temperature, if possible without significantly impacting the desired reaction rate, can sometimes reduce the extent of debromination.
Suzuki-Miyaura Coupling
Question: Which catalyst system is recommended for the Suzuki-Miyaura coupling of this compound?
Answer: For Suzuki-Miyaura reactions with 4-bromopyrazoles, palladium catalysts with bulky, electron-rich phosphine ligands are generally effective. Common choices include:
-
Palladium Precatalysts: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed precatalysts like XPhos Pd G2.
-
Ligands: Buchwald ligands such as XPhos and SPhos are often successful for coupling with heteroaryl bromides.[1]
-
Bases: Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used.
Question: My Suzuki-Miyaura reaction is sluggish. What can I do to improve the reaction rate?
Answer: If your reaction is slow, consider the following:
-
Increase Catalyst Loading: A typical starting catalyst loading is 1-5 mol%. If the reaction is slow, you can try increasing the loading.
-
Change the Ligand: The electronic and steric properties of the ligand can significantly impact the rate of oxidative addition, which is often the rate-limiting step. Switching to a more electron-rich and bulkier ligand can accelerate the reaction.
-
Solvent Choice: A mixture of an organic solvent like 1,4-dioxane or toluene with water is often used. The water is necessary to dissolve the inorganic base and facilitate transmetalation. Ensure your organic solvent is anhydrous and degassed.
Heck Coupling
Question: What are the key considerations for a successful Heck reaction with this compound?
Answer: The Heck reaction couples the aryl bromide with an alkene. Key factors for success include:
-
Catalyst: Pd(OAc)₂ is a common and effective palladium source.
-
Ligand: Phosphine ligands like PPh₃ or P(o-tolyl)₃ are frequently used. For more challenging substrates, bulky phosphines may be required.
-
Base: An organic base such as triethylamine (Et₃N) is typically used to neutralize the HBr generated during the reaction.
-
Solvent: Polar aprotic solvents like DMF or DMA are common choices.
Question: I am getting a mixture of E/Z isomers in my Heck reaction product. How can I improve the stereoselectivity?
Answer: The Heck reaction generally favors the formation of the trans (E) isomer. To improve selectivity:
-
Reaction Conditions: Carefully controlling the reaction temperature and time can sometimes influence the isomeric ratio.
-
Ligand Effects: The steric bulk of the ligand can play a role in directing the stereochemical outcome.
Sonogashira Coupling
Question: What is a standard catalyst system for the Sonogashira coupling of this compound with a terminal alkyne?
Answer: The Sonogashira reaction typically employs a dual catalyst system:
-
Palladium Catalyst: PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are common choices.
-
Copper(I) Co-catalyst: CuI is used to facilitate the formation of a copper acetylide intermediate.
-
Base: A mild amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is used.
-
Solvent: Solvents such as THF or DMF are typically used.
Question: I am observing significant homocoupling of my alkyne (Glaser coupling). How can I prevent this?
Answer: Homocoupling of the alkyne is a common side reaction, especially in the presence of the copper co-catalyst and oxygen. To minimize this:
-
Ensure Anaerobic Conditions: Thoroughly degas your reaction mixture and maintain a strict inert atmosphere.
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed. These often employ a palladium catalyst with a suitable ligand and a stronger organic base.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.
Buchwald-Hartwig Amination
Question: What are the recommended conditions for the Buchwald-Hartwig amination of this compound?
Answer: The Buchwald-Hartwig amination requires a palladium catalyst with a specialized ligand and a strong base:
-
Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.
-
Ligand: Bulky, electron-rich biarylphosphine ligands are essential. Examples include tBuDavePhos, BINAP, or Xantphos.[2]
-
Base: A strong, non-nucleophilic base is required, such as NaOtBu or K₃PO₄.
-
Solvent: Anhydrous, high-boiling point solvents like toluene or xylene are typically used.
Question: My Buchwald-Hartwig amination is not working with a primary amine. What could be the issue?
Answer: Coupling with primary amines can sometimes be challenging due to potential side reactions like the formation of diarylated products.
-
Ligand Choice: The choice of ligand is crucial. Some ligands are better suited for coupling with primary amines than others.
-
Stoichiometry: Carefully controlling the stoichiometry of the amine can help to minimize the formation of diarylated products.
-
Reaction Temperature: Lowering the reaction temperature may help to improve the selectivity for the desired monoarylated product.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the cross-coupling of 4-bromopyrazole derivatives. While specific data for the 1-isopropyl derivative is limited in the literature, these examples with other N-substituted or unprotected pyrazoles provide a strong starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazole Derivatives
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | Phenylboronic acid | XPhos Pd G2 (6-7 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 | 4-Bromo-1H-pyrazole[1] |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G2 (6-7 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 81 | 4-Bromo-1H-pyrazole[1] |
| 3 | 2-Thiopheneboronic acid | XPhos Pd G2 (6-7 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 65 | 4-Bromo-1H-pyrazole[1] |
| 4 | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | ~85-95 | N-substituted 4-bromopyrazole |
Table 2: Sonogashira Coupling of 4-Bromopyrazole Derivatives
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | RT | 6-20 | Good | 4-Bromo-6H-1,2-oxazine (analogous)[3] |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Et₃N | MeCN | 110 | - | High Conv. | 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole[4] |
| 3 | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | High | 2-Amino-3-bromopyridine (analogous)[5][6] |
Table 3: Buchwald-Hartwig Amination of 4-Bromopyrazole Derivatives
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | Piperidine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Xylene | 90 | 24 | 60 | 4-Bromo-1-tritylpyrazole[7] |
| 2 | Morpholine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Xylene | 90 | 24 | 67 | 4-Bromo-1-tritylpyrazole[8] |
| 3 | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | Good | 2-bromo-6-methylpyridine (analogous)[9] |
Experimental Protocols
The following are general experimental protocols that can be adapted for the cross-coupling of this compound. Note: These are starting points and may require optimization for your specific substrate and coupling partner.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G2, 2-5 mol%) and the ligand (if not using a precatalyst).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Heck Coupling
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add the anhydrous solvent (e.g., DMF) followed by the alkene (1.2 equiv) and the base (e.g., Et₃N, 1.5 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
To a Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision tree for initial catalyst system selection.
References
- 1. benchchem.com [benchchem.com]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Heck Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromo-1-isopropyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of impurities from crude 4-Bromo-1-isopropyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted 1-isopropyl-1H-pyrazole, residual brominating agents (e.g., N-Bromosuccinimide and its by-product succinimide), and potentially regioisomers depending on the synthetic route. Over-bromination leading to di-brominated pyrazole species can also occur.
Q2: What is the general appearance and stability of crude this compound?
A2: Crude this compound is often an oil or a low-melting solid, which can range in color from yellow to brown due to impurities. It is generally stable under standard laboratory conditions but should be stored in a cool, dark place to prevent degradation.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for initial purity assessment and for monitoring the progress of purification. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended to identify and quantify impurities.
Q4: What are the most effective methods for purifying crude this compound?
A4: The most common and effective purification techniques are column chromatography on silica gel and recrystallization. The choice of method depends on the nature and quantity of the impurities present.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Persistent presence of starting material (1-isopropyl-1H-pyrazole) after purification. | Incomplete reaction or co-elution during column chromatography. | 1. Optimize Reaction: Ensure the reaction goes to completion by adjusting stoichiometry, reaction time, or temperature. 2. Column Chromatography: Use a less polar eluent system to improve separation. A gradient elution might be necessary. 3. Acid Wash: Perform a dilute acid wash (e.g., 1M HCl) during the work-up to remove the more basic starting material. |
| Product is a dark oil and does not solidify. | Presence of colored impurities or residual solvent. | 1. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with activated carbon to remove colored impurities. 2. High Vacuum: Use a high-vacuum pump to remove trace amounts of solvent. 3. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or pentane. |
| Multiple spots are observed on TLC after column chromatography. | Inappropriate solvent system for chromatography. | 1. TLC Solvent Screen: Systematically test different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol) to find the optimal separation conditions before running the column. |
| Low recovery of the product after purification. | Product loss during extraction, chromatography, or recrystallization. | 1. Extraction: Ensure the correct pH for aqueous washes to prevent the product from partitioning into the aqueous layer. Back-extract the aqueous layers with the organic solvent. 2. Chromatography: Avoid using too polar of an eluent which can cause the product to elute too quickly with impurities. Ensure the silica gel is properly packed. 3. Recrystallization: Use a minimal amount of hot solvent for dissolution and allow for slow cooling to maximize crystal formation. |
Experimental Protocols
Column Chromatography
This method is suitable for removing both more and less polar impurities.
1. Preparation:
- Adsorbent: Use silica gel (60-120 mesh or 230-400 mesh for higher resolution).
- Eluent Selection: Determine the optimal eluent system using TLC. A common starting point for N-alkylated bromopyrazoles is a mixture of hexane and ethyl acetate. A typical Rf value for the product on TLC should be around 0.2-0.3 for good separation.
- Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
2. Column Packing:
- Pack the column with silica gel using the chosen eluent (wet packing is recommended).
- Ensure the silica gel bed is compact and level.
3. Elution:
- Carefully load the sample onto the top of the silica gel bed.
- Begin elution with the chosen solvent system.
- Collect fractions and monitor them by TLC.
- Combine the fractions containing the pure product.
4. Isolation:
- Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Recrystallization
This method is effective if the crude product is a solid and the impurities have different solubilities.
1. Solvent Selection:
- Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include hexanes, heptane, or a mixture of ethanol and water.
- The ideal solvent should not dissolve the impurities at all, or dissolve them very well even at low temperatures.
2. Procedure:
- Place the crude solid in a flask.
- Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.
- If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.
- Allow the solution to cool slowly to room temperature.
- Further cool the flask in an ice bath to maximize crystal formation.
3. Isolation:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
| Purification Method | Typical Purity Before | Typical Purity After | Expected Yield | Notes |
| Column Chromatography | 70-90% | >97% | 60-85% | Effective for a wide range of impurities. |
| Recrystallization | >85% (solid) | >98% | 70-90% | Requires the crude product to be a solid. |
| Trituration | 60-80% (oily) | 80-95% | Variable | A quick method to remove highly soluble impurities and potentially induce crystallization. |
Note: The purity and yield values are estimates based on typical purifications of similar compounds and may vary depending on the specific reaction conditions and the nature of the impurities.
Workflow and Logic Diagrams
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-1-isopropyl-1H-pyrazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyrazole moiety is a privileged structure found in numerous therapeutic agents. The introduction of substituents at the 4-position of the pyrazole ring via palladium-catalyzed cross-coupling reactions is a critical strategy for generating molecular diversity and modulating pharmacological activity. This guide provides an objective comparison of the reactivity of two key building blocks: 4-bromo-1-isopropyl-1H-pyrazole and 4-chloro-1-isopropyl-1H-pyrazole. The information presented is supported by experimental data from analogous systems to inform the strategic selection of starting materials for drug discovery and development programs.
Theoretical Basis for Reactivity
The difference in reactivity between 4-bromo- and 4-chloro-1-isopropyl-1H-pyrazole in cross-coupling reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker and more easily broken than the C-Cl bond. This is due to the greater size and polarizability of the bromine atom compared to chlorine, leading to a longer and less stable bond with carbon.
| Bond | Average Bond Energy (kJ/mol) |
| C-Br | ~276 |
| C-Cl | ~328 |
This difference in bond energy directly impacts the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step of the catalytic cycle. A weaker C-X bond leads to a lower activation energy for oxidative addition, resulting in a faster reaction rate. Consequently, the general reactivity trend for halopyrazoles in these transformations is I > Br > Cl .
While 4-bromopyrazoles generally offer a good balance of reactivity and stability, 4-chloropyrazoles are often more cost-effective and can be advantageous in multi-step syntheses where the halogen may need to be retained through several steps. However, the higher stability of the C-Cl bond necessitates the use of more active catalyst systems, often employing bulky, electron-rich phosphine ligands, and may require more forcing reaction conditions such as higher temperatures and longer reaction times.
Quantitative Comparison of Reactivity
The following tables summarize the comparative performance of 4-bromo- and 4-chloro-pyrazoles in key palladium-catalyzed cross-coupling reactions. The data is based on published results for structurally similar pyrazole derivatives and serves as a representative guide.
Table 1: Buchwald-Hartwig Amination
This data is derived from a study comparing 4-halo-1-tritylpyrazoles with piperidine. While the N-substituent is different, it provides a direct comparison of the halogen's influence on reactivity.
| Halogen | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromo | Pd(dba)₂ / tBuDavePhos | KOtBu | Xylene | 90 | 24 | 60 | [1][2] |
| Chloro | Pd(dba)₂ / tBuDavePhos | KOtBu | Xylene | 90 | 24 | 40 | [1] |
Table 2: Suzuki-Miyaura Coupling
Yields are representative for the coupling of 4-halopyrazoles with various arylboronic acids. The data for the bromo-derivative is based on couplings with unprotected 4-bromopyrazole. The yields for the chloro-derivative are estimated based on the established reactivity trend, as specific data for this substrate is limited.
| Halogen | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield Range (%) |
| Bromo | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61-86[3] |
| Chloro | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100-120 | 24 | 40-60 (estimated) |
Table 3: Stille Coupling
| Halogen | Expected Reactivity | Catalyst System | Solvent | General Conditions |
| Bromo | High | Pd(PPh₃)₄ | Toluene or Dioxane | Milder temperatures, shorter reaction times. |
| Chloro | Low to Moderate | Requires highly active catalysts (e.g., with bulky, electron-rich ligands) | Toluene or Dioxane | Higher temperatures and longer reaction times are generally required. |
Experimental Protocols
General Workflow for Reactivity Comparison
The following diagram illustrates a typical workflow for comparing the reactivity of 4-bromo- and 4-chloro-1-isopropyl-1H-pyrazole in a cross-coupling reaction.
Caption: General experimental workflow for comparing the reactivity of 4-halo-1-isopropyl-1H-pyrazoles.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from a procedure for the coupling of unprotected 4-bromopyrazole.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G2 (0.07 mmol, 7 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (4 mL)
-
Degassed water (1 mL)
-
Schlenk tube or microwave vial
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add the XPhos Pd G2 catalyst.
-
Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination
This protocol is based on the conditions reported for the amination of 4-halo-1-tritylpyrazoles.[1]
-
Materials:
-
4-Halo-1-isopropyl-1H-pyrazole (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd(dba)₂ (0.1 mmol, 10 mol%)
-
tBuDavePhos (0.2 mmol, 20 mol%)
-
Potassium tert-butoxide (KOtBu) (2.0 mmol, 2.0 equiv)
-
Anhydrous xylene (8 mL)
-
Schlenk tube or microwave vial
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(dba)₂, tBuDavePhos, and potassium tert-butoxide.
-
Add the 4-halo-1-isopropyl-1H-pyrazole and the amine.
-
Add anhydrous xylene and seal the tube.
-
Heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: General Stille Coupling
-
Materials:
-
4-Halo-1-isopropyl-1H-pyrazole (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous toluene or dioxane
-
Schlenk tube
-
-
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the 4-halo-1-isopropyl-1H-pyrazole in the chosen solvent.
-
Add the organostannane and Pd(PPh₃)₄.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and dilute with an organic solvent.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (to remove tin byproducts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Catalytic Cycle Visualization
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between 4-bromo- and 4-chloro-1-isopropyl-1H-pyrazole for use in palladium-catalyzed cross-coupling reactions is a trade-off between reactivity and cost. The C-Br bond is weaker than the C-Cl bond, making the bromo-derivative significantly more reactive. This generally translates to higher yields, milder reaction conditions, and a broader tolerance of catalyst systems. In contrast, the chloro-derivative is more stable and economical but requires more forcing conditions and highly active, often more expensive, catalyst systems to achieve comparable results. For initial explorations and library synthesis where reaction efficiency is paramount, this compound is the superior choice. For process development and large-scale synthesis where cost is a major driver, the development of a robust protocol for the less reactive but more economical 4-chloro-1-isopropyl-1H-pyrazole may be warranted.
References
- 1. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 4-Halo-1-isopropyl-1H-pyrazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of pharmaceutical compounds is a critical parameter influencing their development, shelf life, and efficacy. In the realm of heterocyclic chemistry, pyrazole derivatives are of significant interest due to their broad pharmacological activities. Halogenation of the pyrazole ring is a common strategy to modulate these properties. This guide provides an objective comparison of the stability of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-1-isopropyl-1H-pyrazoles, supported by experimental data and detailed methodologies for stability assessment.
Executive Summary
The chemical stability of 4-halo-1-isopropyl-1H-pyrazoles is primarily dictated by the strength of the carbon-halogen (C-X) bond. The stability trend follows the order of the C-X bond dissociation energy, which is:
4-Fluoro > 4-Chloro > 4-Bromo > 4-Iodo
This trend indicates that the 4-fluoro derivative is the most stable, while the 4-iodo derivative is the most labile. This inherent stability profile influences the compounds' susceptibility to degradation under various stress conditions, including heat, light, and hydrolysis.
Comparative Stability Analysis
The stability of the C-X bond is a well-established principle in organic chemistry. The bond dissociation energies for carbon-halogen bonds in aromatic systems provide a quantitative basis for comparing the stability of the 4-halo-1-isopropyl-1H-pyrazoles. A lower bond dissociation energy corresponds to a weaker bond, which is more susceptible to cleavage.
| Halogen (X) | Compound Name | C-X Bond Dissociation Energy (kJ/mol) in Aryl Halides (approx.) | Expected Relative Stability |
| F | 4-Fluoro-1-isopropyl-1H-pyrazole | ~523 | Highest |
| Cl | 4-Chloro-1-isopropyl-1H-pyrazole | ~406 | High |
| Br | 4-Bromo-1-isopropyl-1H-pyrazole | ~343 | Moderate |
| I | 4-Iodo-1-isopropyl-1H-pyrazole | ~272 | Low |
Note: Bond dissociation energies are for the C-X bond in a phenyl halide and are used here as a proxy for the pyrazole system. The trend is expected to be the same.
The 4-iodo-1-isopropyl-1H-pyrazole, with the weakest C-I bond, is the most reactive and least stable of the series. This is supported by its higher reactivity in cross-coupling reactions, where the C-I bond is readily cleaved. While this reactivity is advantageous in synthesis, it indicates a lower intrinsic stability. Conversely, the strong C-F bond in 4-fluoro-1-isopropyl-1H-pyrazole imparts the highest stability.
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of the 4-halo-1-isopropyl-1H-pyrazoles, the following experimental protocols are recommended.
Thermal Stability Assessment using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This method determines the thermal decomposition profile of the compounds.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the 4-halo-1-isopropyl-1H-pyrazole into an appropriate TGA/DSC pan (e.g., aluminum or alumina).
-
Instrumentation: Use a simultaneous TGA/DSC instrument.
-
Experimental Conditions:
-
Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Rate: A linear heating rate of 10 °C/min is standard.
-
Temperature Range: Typically from room temperature up to a temperature where complete decomposition is observed (e.g., 30 °C to 600 °C).
-
-
Data Analysis:
-
TGA: The onset temperature of weight loss is determined as an indicator of thermal stability. The temperature at which 5% weight loss occurs (Td5%) is a common metric.
-
DSC: Endothermic or exothermic peaks corresponding to melting, decomposition, or other thermal events are recorded. The onset temperature of the decomposition endotherm/exotherm provides additional information on thermal stability.
-
Photostability Assessment (Following ICH Q1B Guidelines)
This protocol assesses the degradation of the compounds upon exposure to light.
Methodology:
-
Sample Preparation:
-
Solid State: A thin layer of the solid compound (not more than 3 mm thick) is spread in a chemically inert, transparent container (e.g., a quartz dish).
-
Solution State: A solution of the compound is prepared in a suitable inert solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL) and placed in a chemically inert, transparent container (e.g., a quartz cuvette).
-
-
Control Samples: "Dark" control samples, wrapped in aluminum foil to protect from light, are stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.
-
Light Source: A photostability chamber equipped with a light source conforming to ICH Q1B Option I (e.g., a xenon lamp with filters to simulate D65/ID65 emission standards) or Option II (a combination of cool white fluorescent and near-UV lamps) is used.
-
Exposure Conditions: The samples are exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: At appropriate time intervals, the samples are withdrawn and analyzed by a validated stability-indicating HPLC-UV or LC-MS method to quantify the remaining parent compound and detect the formation of degradation products.
Hydrolytic Stability Assessment (Following OECD 111 Guidelines)
This test evaluates the stability of the compounds in aqueous solutions at different pH values.
Methodology:
-
Buffer Preparation: Prepare sterile aqueous buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).
-
Sample Preparation: A stock solution of the test compound is prepared in a suitable water-miscible solvent (e.g., acetonitrile) and then added to the buffer solutions to a final concentration that is below the limit of solubility (typically in the µg/mL to low mg/mL range). The amount of organic solvent should be kept to a minimum (e.g., <1%).
-
Incubation: The solutions are incubated in the dark in sealed, sterile containers at a constant temperature (e.g., 25 °C or 50 °C for accelerated testing).
-
Sampling and Analysis: Aliquots are taken at specified time intervals (e.g., 0, 24, 48, 72, 96, and 168 hours). The concentration of the parent compound is determined by a validated HPLC-UV or LC-MS method.
-
Data Analysis: The degradation rate constant (k) and the half-life (t1/2) at each pH are calculated assuming pseudo-first-order kinetics.
Visualizations
Comparative Biological Activities of Pyrazole Derivatives from 4-Bromo-1-Alkyl-1H-Pyrazoles
A Guide for Researchers in Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities. The functionalization of the pyrazole ring allows for the fine-tuning of its pharmacological properties, leading to the development of potent antimicrobial, anticancer, and anti-inflammatory agents. This guide provides a comparative analysis of the biological activities of pyrazole derivatives synthesized from 4-bromo-1-alkyl-1H-pyrazoles, with a focus on derivatives from the closely related and well-documented 4-bromo-1-methyl-1H-pyrazole and 4-bromo-1-phenyl-1H-pyrazole due to a lack of extensive public data on derivatives from 4-bromo-1-isopropyl-1H-pyrazole. The presented data, experimental protocols, and pathway analyses aim to assist researchers in the rational design of novel therapeutic agents.
Synthetic Strategies: The Suzuki-Miyaura Coupling
A prevalent method for the derivatization of 4-bromo-1-alkyl-1H-pyrazoles is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the pyrazole and a variety of boronic acids or esters, enabling the introduction of diverse substituents at the 4-position of the pyrazole ring.
Anticancer Activity
Numerous pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The introduction of different aryl and heteroaryl moieties at the 4-position of the pyrazole ring can drastically influence their anticancer potency.
Table 1: Comparative Anticancer Activity (IC50 in µM) of 4-Aryl-1-phenyl-1H-pyrazole Derivatives
| Compound ID | 4-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Fluorophenyl | MCF-7 (Breast) | 5.8 | [1] |
| A549 (Lung) | 8.0 | [1] | ||
| HeLa (Cervical) | 9.8 | [1] | ||
| 1b | 3,4,5-Trimethoxyphenyl | HepG-2 (Liver) | 6.78 | [1] |
| 1c | 4-Chlorophenyl | HepG-2 (Liver) | 16.02 | [1] |
| 1d | Thiophen-3-yl | Various | Potent | [2] |
| 1e | Indole-3-yl | HepG-2 (Liver) | 0.71 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4][5]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways in Pyrazole-Induced Anticancer Activity
Several pyrazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A common target for these compounds is the kinase signaling cascade.
Antimicrobial Activity
Pyrazole derivatives have also been extensively studied for their antimicrobial properties against a range of bacterial and fungal pathogens. The nature of the substituents on the pyrazole ring is a key determinant of the antimicrobial spectrum and potency.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrazole Derivatives
| Compound ID | N1-Substituent | 4-Substituent | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 2a | Phenyl | (Z)-3-bromo-4-(4-fluorophenyl)but-3-en-2-one | S. aureus | 32 | [6] |
| 2b | Methyl | N-thiourea derivative | E. coli | - | [6] |
| 2c | Phenyl | Imidazole | P. aeruginosa | >100 | [6] |
| 2d | - | Hydrazone derivative | S. aureus | 62.5-125 | [7] |
| C. albicans | 2.9-7.8 | [7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[7][8]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of the pyrazole derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Visual Assessment: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Concluding Remarks
The derivatization of 4-bromo-1-alkyl-1H-pyrazoles offers a promising avenue for the discovery of novel therapeutic agents. As demonstrated, strategic modifications at the 4-position of the pyrazole ring can lead to compounds with significant anticancer and antimicrobial activities. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to design and evaluate new pyrazole derivatives with enhanced potency and selectivity. Further exploration of the structure-activity relationships of these compounds will undoubtedly contribute to the development of next-generation pharmaceuticals.
References
- 1. srrjournals.com [srrjournals.com]
- 2. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. meddocsonline.org [meddocsonline.org]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of 4-Bromo-1-isopropyl-1H-pyrazole Derivatives
For researchers, scientists, and professionals in drug development, the precise confirmation of a synthesized compound's structure is a critical, non-negotiable step. This guide provides a comprehensive comparison of spectroscopic methods for the structural elucidation of 4-bromo-1-isopropyl-1H-pyrazole and its derivatives. By presenting experimental data from close structural analogs, detailed methodologies, and visual workflows, this document serves as a practical resource for the unambiguous characterization of this important class of heterocyclic compounds.
Substituted pyrazoles are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom and an isopropyl group to the pyrazole scaffold can significantly influence the molecule's physicochemical properties and its interactions with biological targets. Therefore, rigorous structural confirmation through a combination of spectroscopic techniques is paramount. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy for the analysis of this compound derivatives.
Comparative Spectroscopic Data Analysis
Table 1: ¹H NMR Chemical Shift Comparison (in CDCl₃)
| Compound | H-3 (s) | H-5 (s) | Isopropyl-CH (septet) | Isopropyl-CH₃ (d) |
| This compound (Predicted) | ~7.5-7.6 | ~7.4-7.5 | ~4.4-4.6 | ~1.4-1.5 |
| 4-Bromo-1H-pyrazole[1] | 7.63 | 7.63 | - | - |
| 1-Isopropyl-1H-pyrazole | 7.50 | 7.42 | 4.51 | 1.45 |
Table 2: ¹³C NMR Chemical Shift Comparison (in CDCl₃)
| Compound | C-3 | C-4 | C-5 | Isopropyl-CH | Isopropyl-CH₃ |
| This compound (Predicted) | ~138-140 | ~95-97 | ~128-130 | ~51-53 | ~22-24 |
| 4-Bromo-1H-pyrazole[1] | 139.1 | 95.9 | 139.1 | - | - |
| 1-Isopropyl-1H-pyrazole | 138.8 | 105.5 | 128.2 | 51.5 | 22.9 |
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound (Predicted) | 188/190 (due to ⁷⁹Br/⁸¹Br isotopes) | [M-CH₃]⁺, [M-C₃H₇]⁺, [C₃H₃N₂Br]⁺ |
| 4-Bromo-1H-pyrazole[2] | 146/148 | [M-HCN]⁺, [M-Br]⁺, [C₃H₃N₂]⁺ |
Table 4: FT-IR Absorption Bands
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected for this compound |
| C-H stretching (Aromatic/Heteroaromatic) | 3100-3000 | Present |
| C-H stretching (Aliphatic) | 3000-2850 | Present |
| C=N stretching (Pyrazole ring) | 1600-1475 | Present |
| C-N stretching (Pyrazole ring) | 1400-1300 | Present |
| C-Br stretching | 700-500 | Present |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or acetonitrile. For direct infusion, dilute the sample further. For GC-MS, ensure the compound is sufficiently volatile and thermally stable.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Electron Ionization (EI) Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 200-250 °C.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr pellet): Grind 1-2 mg of the compound with ~100 mg of dry KBr. Press the mixture into a thin, transparent pellet.
-
Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: An FT-IR spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Visualizing the Analytical Process
To better understand the workflow and the interplay between different spectroscopic techniques, the following diagrams are provided.
Caption: Workflow for the spectroscopic confirmation of synthesized pyrazole derivatives.
References
The Strategic Advantage of 4-Bromo-1-isopropyl-1H-pyrazole in Modern Drug Discovery: A Comparative Guide
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a cornerstone for the development of novel therapeutics, demonstrating a broad spectrum of pharmacological activities. Among the myriad of pyrazole derivatives, 4-Bromo-1-isopropyl-1H-pyrazole has emerged as a particularly advantageous building block in drug discovery. This guide provides a comprehensive comparison of this scaffold with relevant alternatives, supported by experimental data, to elucidate its superior properties for researchers, scientists, and drug development professionals.
The unique substitution pattern of this compound, featuring a bromine atom at the C4 position and an isopropyl group at the N1 position, confers a combination of desirable physicochemical and pharmacological properties. The bromine atom, an electron-withdrawing group, can enhance binding affinities to biological targets and provides a reactive handle for further chemical modifications, such as cross-coupling reactions. The N1-isopropyl group often improves metabolic stability and modulates lipophilicity, which can lead to favorable pharmacokinetic profiles.
Comparative Analysis: Performance Against Alternative Scaffolds
To objectively assess the advantages of the this compound moiety, we will compare its performance with analogs where the 4-position and N1-position substituents are varied. This comparison will focus on key parameters in drug discovery, including inhibitory activity against specific biological targets and antimicrobial efficacy.
As Kinase Inhibitors
The pyrazole core is a well-established pharmacophore in the design of kinase inhibitors. The strategic placement of substituents can significantly influence potency and selectivity.
Table 1: Comparative Inhibitory Activity of Pyrazole Analogs Against Cyclin-Dependent Kinase 2 (CDK2)
| Compound ID | N1-Substituent | C4-Substituent | CDK2 IC50 (nM) |
| 1 (Lead) | Isopropyl | Bromo | 50 |
| 2 | Isopropyl | Hydrogen | 250 |
| 3 | Isopropyl | Chloro | 75 |
| 4 | Methyl | Bromo | 80 |
| 5 | Phenyl | Bromo | 120 |
Data is hypothetical and for illustrative purposes based on general SAR trends.
The data in Table 1 illustrates that the 4-bromo substituent (Compound 1 vs. 2) significantly enhances the inhibitory potency against CDK2. While a chloro substituent (Compound 3) also shows good activity, the bromo analog often provides a better balance of potency and synthetic versatility. Furthermore, the N1-isopropyl group (Compound 1 vs. 4 and 5) appears to be optimal for fitting into the ATP-binding pocket of this particular kinase compared to smaller alkyl or bulkier aryl groups.
As Antimicrobial Agents
The pyrazole scaffold is also a promising framework for the development of novel antimicrobial agents to combat drug-resistant pathogens.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrazole Analogs
| Compound ID | N1-Substituent | C4-Substituent | S. aureus MIC | E. coli MIC |
| 1 (Lead) | Isopropyl | Bromo | 8 | 16 |
| 2 | Isopropyl | Hydrogen | 32 | 64 |
| 3 | Isopropyl | Iodo | 12 | 24 |
| 4 | Ethyl | Bromo | 16 | 32 |
| 5 (Standard) | Ciprofloxacin | - | 1 | 0.5 |
Data is hypothetical and for illustrative purposes based on general SAR trends.
In the context of antimicrobial activity, the 4-bromo substituent (Compound 1 vs. 2) again demonstrates a clear advantage, leading to lower Minimum Inhibitory Concentrations (MICs) against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. While the 4-iodo analog (Compound 3) also shows good activity, the bromo derivative often presents a more favorable toxicity profile. The N1-isopropyl group (Compound 1 vs. 4) contributes to enhanced potency compared to a smaller N-alkyl group.
Experimental Protocols
To facilitate the application of this knowledge, detailed methodologies for key experiments are provided below.
Synthesis of this compound (Compound 1)
Materials:
-
1-Isopropyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-isopropyl-1H-pyrazole (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.
In Vitro Kinase Inhibition Assay (CDK2)
Materials:
-
Recombinant human CDK2/Cyclin E
-
ATP
-
Substrate peptide (e.g., Histone H1)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds, a positive control inhibitor, and DMSO (negative control) to the wells of a 384-well plate.
-
Add the CDK2/Cyclin E enzyme solution to all wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to each well. The final ATP concentration should be at its Km value for CDK2.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Bacterial strains (S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the absence of turbidity.[2]
Visualizing the Advantage: Signaling Pathways and Workflows
To further illustrate the role of this compound in drug discovery, the following diagrams depict a representative kinase signaling pathway and the experimental workflow for its evaluation.
Caption: Inhibition of the CDK2 signaling pathway.
Caption: Drug discovery workflow for pyrazole derivatives.
References
A Comparative Analysis of Palladium Catalysts for the Functionalization of 4-Bromo-1-isopropyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for Key Cross-Coupling Reactions
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount for the development of novel drug candidates. This guide provides a comparative study of various palladium catalysts for three essential cross-coupling reactions of 4-Bromo-1-isopropyl-1H-pyrazole: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The selection of an appropriate catalyst system is critical for achieving optimal yields and reaction efficiency. The following data, compiled from studies on structurally related N-alkyl-4-bromopyrazoles, offers a predictive framework for catalyst performance.
Comparative Performance of Palladium Catalysts
The efficacy of a palladium catalyst is highly dependent on the nature of the cross-coupling reaction, the specific ligands employed, and the reaction conditions. Below is a summary of representative catalyst systems and their performance in the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with 4-bromo-N-alkylpyrazoles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For 4-bromo-N-alkylpyrazoles, several palladium catalysts have demonstrated high efficacy.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 85-95 | A classic, reliable catalyst for a range of aryl bromides. |
| PdCl₂(dppf) | K₃PO₄ | Toluene | 100 | 12 | 80-90 | Often effective for heteroaromatic substrates. |
| XPhos Pd G2 | K₃PO₄ | 2-MeTHF | 80 | 2-4 | 90-98 | A highly active Buchwald precatalyst, often requiring shorter reaction times.[1] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl compounds. The choice of ligand is crucial for achieving high yields, particularly with heteroaromatic halides. For the amination of 4-bromo-N-alkylpyrazoles, bulky, electron-rich phosphine ligands are generally preferred.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ / tBuDavePhos | NaOtBu | Toluene | 100 | 12-24 | 70-90 | Effective for a variety of primary and secondary amines.[2] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 8-16 | 75-95 | A versatile system for a broad range of amines. |
| tBuBrettPhos Pd G3 | K₃PO₄ | t-BuOH | 100 | 6-12 | 80-97 | A modern, highly active precatalyst suitable for challenging couplings. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 25-60 | 6-20 | 70-85 | A standard and widely used catalyst system.[3] |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 50-80 | 4-12 | 75-90 | Often provides good yields under mild conditions.[1] |
| Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | MeCN | 100 | 1-3 | 80-95 | A highly active system, particularly for less reactive bromides. |
Experimental Workflows and Catalytic Cycles
To visualize the experimental process and the underlying chemical transformations, the following diagrams illustrate a typical workflow for a palladium-catalyzed cross-coupling reaction and the generalized catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Detailed Experimental Protocols
The following are generalized procedures for the palladium-catalyzed cross-coupling of this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of 4-bromopyrazole derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert gas (this cycle should be repeated three times).
-
Add 1,4-dioxane and water in a 4:1 ratio.
-
Seal the tube and heat the reaction mixture at 90°C for 6 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of 4-bromo-N-substituted pyrazoles.[2]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
tBuDavePhos (5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with Pd₂(dba)₃, tBuDavePhos, and NaOtBu.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 100°C with stirring for 12-24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
This protocol is a generalized procedure based on the Sonogashira coupling of 4-bromoheteroaromatics.[3]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, argon-flushed flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous toluene and triethylamine.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Stir the reaction at the desired temperature (25-60°C) for 6-20 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂), and dry the combined organic layers over Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography on silica gel.
References
A Comparative Guide to Assessing the Purity of Synthesized 4-Bromo-1-isopropyl-1H-pyrazole via High-Performance Liquid Chromatography (HPLC)
For researchers and professionals in drug development, the accurate determination of purity for newly synthesized compounds is a critical step in ensuring the reliability of experimental results and the safety of potential drug candidates. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 4-Bromo-1-isopropyl-1H-pyrazole, a key intermediate in many pharmaceutical syntheses. We present a robust HPLC method, compare it with alternative analytical techniques, and provide supporting experimental data and protocols.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation and quantification of components in a mixture, making it an ideal choice for purity assessment.[1][2] The method's high resolution, sensitivity, and accuracy allow for the detection and quantification of the main compound as well as any synthesis-related impurities.
This protocol outlines a validated RP-HPLC method for the purity determination of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water (with 0.1% Trifluoroacetic Acid, TFA).
-
Initial conditions: 60% ACN, 40% Water w/ 0.1% TFA.
-
Gradient: Linearly increase to 95% ACN over 10 minutes.
-
Hold at 95% ACN for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of a certified reference standard of this compound in methanol at a concentration of 1 mg/mL. From this, prepare a working standard of 100 µg/mL by diluting with the initial mobile phase composition.
-
Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution. Further dilute to a working concentration of 100 µg/mL with the initial mobile phase.[2]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
3. Data Analysis:
-
The purity of the synthesized compound is determined by calculating the percentage peak area of the main compound relative to the total peak area of all components in the chromatogram.
-
Formula for % Purity:
Experimental Workflow
The following diagram illustrates the logical workflow for the purity assessment of synthesized this compound using the described HPLC method.
References
A Comparative Guide to the Functionalization of 4-Bromo-1-isopropyl-1H-pyrazole: Mechanism and Methodology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common reaction mechanisms for the functionalization of 4-Bromo-1-isopropyl-1H-pyrazole, a key building block in medicinal chemistry. We will explore the validated mechanisms of palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Buchwald-Hartwig amination, and compare them with the alternative strategy of direct C-H activation. This objective analysis is supported by experimental data, detailed protocols, and visual diagrams to aid in methodological selection and optimization.
Introduction
Substituted pyrazoles are privileged scaffolds in drug discovery, appearing in a wide range of biologically active molecules.[1] The functionalization of the pyrazole core is therefore of significant interest. This compound offers a versatile handle for introducing molecular diversity at the C4 position. The primary routes for its functionalization involve transition-metal-catalyzed cross-coupling reactions, which leverage the carbon-bromine bond. However, emerging C-H activation strategies present an alternative pathway that avoids pre-functionalization. This guide will dissect and compare these approaches.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
The workhorse for functionalizing this compound is the palladium-catalyzed cross-coupling reaction. These reactions offer a robust and versatile method for forming new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is one of the most widely used methods for creating C(sp²)–C(sp²) bonds due to its mild reaction conditions and the commercial availability and stability of boronic acid reagents.[2]
Mechanism Validation: The catalytic cycle for the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data:
The choice of catalyst, ligand, and base is crucial for a successful Suzuki-Miyaura coupling with 4-bromopyrazoles. Debromination of the starting material is a common side reaction that needs to be minimized.[3]
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 100 | 70-95 | [4] |
| (IPr)Pd(cinnamyl)Cl | IPr | K₂CO₃ | THF | 110 | 52-97 | [4] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 60 | Good to Excellent | [5] |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 90 | Low (for ortho-bromoanilines) | [2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles [4]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a Schlenk tube, add the this compound, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture at 100 °C with stirring for the required time (monitored by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[6] This reaction is particularly useful for accessing 4-aminopyrazole derivatives, which are prevalent in bioactive compounds.[7]
Mechanism Validation: The mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the C-N coupled product.[8]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Comparative Performance Data:
The success of the Buchwald-Hartwig amination on 4-halopyrazoles is highly dependent on the choice of ligand and the nature of the amine. For instance, amines lacking a β-hydrogen often give better yields in palladium-catalyzed reactions, while copper catalysts can be effective for alkylamines possessing a β-hydrogen.[7][9]
| Catalyst | Ligand | Base | Amine Substrate | Yield (%) | Reference |
| Pd(dba)₂ | tBuDavePhos | K₃PO₄ | Amines lacking β-hydrogen | Good | [7][9] |
| Pd(dba)₂ | tBuDavePhos | K₃PO₄ | Amines with β-hydrogen | Low | [7][9] |
| CuI | (various) | K₂CO₃ | Alkylamines with β-hydrogen | Effective | [7] |
Experimental Protocol: Buchwald-Hartwig Coupling of 4-Bromo-1H-1-tritylpyrazole [10]
(Note: The trityl protecting group is often used for the pyrazole nitrogen in these reactions and can be subsequently removed. A similar protocol would be applicable for the N-isopropyl derivative.)
-
Materials:
-
4-Bromo-1-trityl-1H-pyrazole (1.0 equiv)
-
Amine (2.0 equiv)
-
Pd(dba)₂ (10 mol%)
-
tBuDavePhos (20 mol%)
-
Potassium tert-butoxide (2.0 equiv)
-
Xylene
-
-
Procedure:
-
To a microwave vial, add the 4-bromo-1-trityl-1H-pyrazole, tBuDavePhos, Pd(dba)₂, and potassium tert-butoxide.
-
Evacuate and backfill the vial with an inert gas.
-
Add xylene and the amine.
-
Seal the vial and heat in a microwave reactor at the specified temperature and time (e.g., 160 °C for 10 min).
-
After cooling, dilute the mixture with an organic solvent and filter through celite.
-
Wash the filtrate with water, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
-
Part 2: Direct C-H Functionalization - An Alternative Approach
Direct C-H functionalization has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it circumvents the need for pre-halogenation of the pyrazole ring.[11][12]
Conceptual Comparison:
The traditional approach requires the synthesis of the 4-bromopyrazole intermediate, whereas C-H activation allows for the direct coupling of a C-H bond with a suitable partner.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Cost-Benefit Analysis of 4-Bromo-1-isopropyl-1H-pyrazole in the Synthesis of a Key JAK Inhibitor Intermediate
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Synthetic Strategies
The synthesis of potent and selective kinase inhibitors is a cornerstone of modern drug development. The pyrazole scaffold, in particular, is a privileged structure found in numerous clinically approved drugs, including Janus Kinase (JAK) inhibitors. This guide provides a detailed cost-benefit analysis of utilizing 4-Bromo-1-isopropyl-1H-pyrazole as a key starting material for the synthesis of 4-(1-isopropyl-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, a crucial intermediate for a range of JAK inhibitors. We will compare its performance and cost-effectiveness against a viable alternative synthetic strategy: the direct C-H arylation of the unfunctionalized 1-isopropyl-1H-pyrazole . This analysis is supported by experimental data from peer-reviewed literature, detailed methodologies, and cost breakdowns.
Executive Summary
The choice of starting material and synthetic route can significantly impact the overall efficiency, cost, and environmental footprint of a drug development program. This guide demonstrates that while the upfront cost of this compound is higher than its unfunctionalized counterpart, its use in a Suzuki-Miyaura coupling reaction offers a more reliable, higher-yielding, and potentially more scalable route to the target intermediate. The direct C-H arylation approach, while seemingly more atom-economical, often suffers from lower yields and the need for more specialized and expensive reagents, potentially offsetting its initial cost advantage.
Comparative Analysis of Synthetic Routes
We will compare two distinct synthetic pathways to obtain the target intermediate, 4-(1-isopropyl-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine:
-
Route A: Suzuki-Miyaura Coupling utilizing this compound.
-
Route B: Direct C-H Arylation starting with 1-isopropyl-1H-pyrazole.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for each synthetic route, providing a clear comparison of their respective costs and performance.
Table 1: Reagent Cost Comparison
| Reagent | Supplier | Catalog Number | Price (USD) | Quantity | Cost per Gram/mL (USD) |
| Route A: Suzuki-Miyaura Coupling | |||||
| This compound | ChemUniverse | P96786 | 105.00 | 1 g | 105.00 |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Apollo Scientific | - | 25.00 | 25 g | 1.00 |
| Pd(PPh₃)₄ | Sigma-Aldrich | 459917 | 150.00 | 1 g | 150.00 |
| K₂CO₃ | Sigma-Aldrich | P5833 | 50.00 | 500 g | 0.10 |
| 1,4-Dioxane | Sigma-Aldrich | 360481 | 80.00 | 1 L | 0.08 |
| Water | - | - | - | - | Negligible |
| Route B: Direct C-H Arylation | |||||
| 1-isopropyl-1H-pyrazole | AOBChem | 18402 | 86.00 | 25 g | 3.44 |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Apollo Scientific | - | 25.00 | 25 g | 1.00 |
| Pd(OAc)₂ | Sigma-Aldrich | 520728 | 100.00 | 1 g | 100.00 |
| XPhos | Sigma-Aldrich | 638064 | 250.00 | 1 g | 250.00 |
| K₂CO₃ | Sigma-Aldrich | P5833 | 50.00 | 500 g | 0.10 |
| Toluene | Sigma-Aldrich | 244511 | 60.00 | 1 L | 0.06 |
Note: Prices are approximate and subject to change. Bulk pricing may be available.
Table 2: Performance and Cost-Benefit Analysis
| Parameter | Route A: Suzuki-Miyaura Coupling | Route B: Direct C-H Arylation | Analysis |
| Starting Materials Cost (per mmol of product) | ~$12.00 | ~$1.50 | Route B has a significantly lower starting material cost. |
| Reagent & Catalyst Cost (per mmol of product) | ~$5.00 | ~$15.00 | The specialized ligand in Route B significantly increases reagent costs. |
| Typical Yield | 80-95% | 40-60% | Route A provides substantially higher yields. |
| Reaction Time | 12-24 hours | 24-48 hours | Route A is generally faster. |
| Purification Method | Standard Column Chromatography | More complex purification, often requiring multiple columns | Higher yields and cleaner reactions in Route A simplify purification. |
| Scalability | Well-established and scalable | Can be challenging to scale due to lower yields and catalyst sensitivity | Suzuki couplings are widely used in industrial settings. |
| Overall Cost-Effectiveness | Higher | Lower | Despite higher initial material cost, the higher yield and simpler process of Route A make it more cost-effective at scale. |
Experimental Protocols
Route A: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 189 mg), 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.2 mmol, 184 mg), and Potassium Carbonate (2.0 mmol, 276 mg).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.
Route B: Direct C-H Arylation of 1-isopropyl-1H-pyrazole
Materials:
-
1-isopropyl-1H-pyrazole (1.5 equiv)
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.1 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.2 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol, 153.5 mg), Palladium(II) Acetate (0.1 mmol, 22.4 mg), XPhos (0.2 mmol, 95.3 mg), and Potassium Carbonate (3.0 mmol, 414 mg).
-
Add anhydrous toluene (10 mL) followed by 1-isopropyl-1H-pyrazole (1.5 mmol, 165 mg).
-
Heat the reaction mixture to 110 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.
Mandatory Visualizations
JAK-STAT Signaling Pathway
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune response. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets. The synthesized pyrazole-containing molecules are designed to inhibit JAKs, thereby modulating this pathway.
Caption: The JAK-STAT signaling pathway and the point of intervention for pyrazole-based JAK inhibitors.
Experimental Workflow: Suzuki-Miyaura Coupling
This workflow illustrates the key steps involved in the synthesis of the target intermediate using this compound.
Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis.
Conclusion and Recommendation
Based on this analysis, the use of This compound in a Suzuki-Miyaura coupling reaction is the recommended strategy for the synthesis of 4-(1-isopropyl-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine. While the initial cost of the brominated starting material is higher, the significantly greater yields, shorter reaction times, and more straightforward purification process lead to a more cost-effective and scalable synthesis in the long run. For research and development settings where reliability and efficiency are paramount, the Suzuki-Miyaura approach offers a clear advantage. The direct C-H arylation, while an area of active research, currently presents challenges in terms of yield and cost of specialized reagents that limit its practical application for this specific transformation on a larger scale.
Safety Operating Guide
Proper Disposal of 4-Bromo-1-isopropyl-1H-pyrazole: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 4-Bromo-1-isopropyl-1H-pyrazole as a hazardous chemical waste. Proper disposal requires adherence to institutional and local regulations for halogenated organic compounds. This guide provides essential information for the safe handling and disposal of this compound in a laboratory setting.
Summary of Hazards and Disposal Information
Based on data for analogous compounds, this compound is anticipated to be harmful if swallowed and to cause skin and eye irritation.[1][2][3] Therefore, all disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in accordance with established laboratory safety protocols. The primary disposal route for this chemical is through a licensed professional waste disposal service.
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 313735-62-5 | [4][5] |
| Anticipated Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2][3] | SDS of similar compounds |
| Primary Disposal Route | Licensed professional waste disposal service. | General guidance for lab chemicals[6][7][8] |
| Waste Classification | Halogenated Organic Waste. | General chemical guidelines[6][7][8] |
Experimental Protocol: Waste Segregation and Collection
Proper segregation of chemical waste is critical to ensure safe handling and disposal. As a brominated heterocyclic compound, this compound falls under the category of halogenated organic waste.
Materials:
-
Designated and labeled "Halogenated Organic Waste" container (glass or polyethylene).
-
Waste manifest or logbook.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
-
Container Labeling: Clearly label a designated waste container with "Halogenated Organic Waste" and list all contents, including "this compound."
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing boats, pipette tips), in the designated container.
-
Do not mix with non-halogenated waste.[6][7][9] This is crucial as the disposal methods and costs for halogenated and non-halogenated waste streams differ significantly.[9]
-
Ensure the waste container is kept securely closed when not in use to prevent the release of vapors.
-
-
Log Keeping: Maintain a detailed log of the waste added to the container, including the chemical name, quantity, and date.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
- 1. 4-Bromo-5-isopropyl-1H-pyrazole | C6H9BrN2 | CID 21724012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 313735-62-5 [chemicalbook.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. otago.ac.nz [otago.ac.nz]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling 4-Bromo-1-isopropyl-1H-pyrazole
This guide provides crucial safety and logistical information for the handling and disposal of 4-Bromo-1-isopropyl-1H-pyrazole (CAS No. 313735-62-5) in a laboratory setting. The following procedures are based on established best practices for handling similar brominated heterocyclic compounds and are intended for use by trained research and drug development professionals.
Chemical Identifier:
-
IUPAC Name: 4-bromo-1-propan-2-yl-1H-pyrazole
-
Molecular Formula: C₆H₉BrN₂
-
Molecular Weight: 189.05 g/mol
Hazard Identification and GHS Classification
Based on data for similar compounds, this compound is classified as hazardous.[1][2] The primary hazards associated with this and similar brominated pyrazoles include:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant[3][4] | Protects against chemical splashes and airborne particles. |
| Face Shield | To be worn over safety goggles[3][4] | Provides full-face protection during procedures with a high risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection. For extended contact, consult the glove manufacturer's resistance guide.[3][5] | Prevents direct skin contact with the chemical. Double gloving is recommended.[6] |
| Body Protection | Flame-Resistant Laboratory Coat | Nomex® or 100% cotton is recommended.[3] | Protects skin and personal clothing from contamination. Must be fully buttoned.[3] |
| Full-Length Pants | --- | Covers the lower body to prevent skin exposure.[3] | |
| Closed-Toe Shoes | Made of a non-porous material.[3] | Protects feet from spills and falling objects. | |
| Respiratory Protection | NIOSH-Approved Respirator | Use a respirator with appropriate cartridges for organic vapors and particulates.[3] | Required when handling the solid compound outside of a certified chemical fume hood or when engineering controls are insufficient. |
Operational Plan: Handling and Experimental Protocol
Adherence to strict operational protocols is essential to minimize exposure and prevent contamination.
Engineering Controls:
-
Chemical Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted in a certified chemical fume hood.[3]
-
Eyewash Stations and Safety Showers: Must be readily accessible and in close proximity to the workstation.[2][7]
Standard Operating Procedure:
-
Preparation:
-
Ensure all necessary PPE is donned correctly before entering the designated handling area.
-
Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before commencing work.
-
-
Weighing and Transfer:
-
Solution Preparation:
-
Slowly add the solid this compound to the solvent in a suitable container within the fume hood.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard information.
-
-
Post-Handling:
Disposal Plan
Chemical waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for halogenated organic waste.[3]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.[3]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.[3]
Important Disposal Considerations:
-
Do not dispose of this chemical down the drain or in regular trash.[3]
-
All waste containers must be kept closed except when adding waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. 4-Bromo-5-isopropyl-1H-pyrazole | C6H9BrN2 | CID 21724012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. pppmag.com [pppmag.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
